Delavinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H43NO2 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1R,2S,6S,9S,10R,11R,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1 |
InChI Key |
MWBJDDYEYGDWCZ-ATGPSCQOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Delavinone mechanism of action in colorectal cancer
An in-depth analysis of recent scientific findings reveals that Delavinone, a natural alkaloid compound, exhibits significant anti-cancer activity in colorectal cancer (CRC) through a novel mechanism involving the induction of ferroptosis. This technical guide synthesizes the available data on this compound's mechanism of action, presenting key quantitative findings, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Induction of Ferroptosis
This compound's primary anti-cancer effect in colorectal cancer stems from its ability to trigger ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation[1]. The compound significantly inhibits the proliferation of CRC cells by inducing oxidative stress, leading to an accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), alongside the depletion of glutathione (GSH)[1]. The cell death induced by this compound can be ameliorated by ferroptosis inhibitors such as Deferoxamine (DFO) and Ferrostatin-1 (Fer-1)[1].
The molecular mechanism underpinning this process involves the direct inhibition of Protein Kinase C delta (PKCδ). This compound impedes the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2)[1]. This inhibition of Nrf2 phosphorylation curtails its nuclear translocation, leading to a downstream reduction in the expression of genes responsible for GSH synthesis. A key enzyme in this pathway, Glutathione Peroxidase 4 (GPX4), is consequently downregulated. Overexpression of GPX4 has been shown to weaken the anti-cancer effects of this compound, confirming the critical role of the PKCδ/Nrf2/GPX4 signaling axis in its mechanism of action[1].
In vivo studies using an azoxymethane/dextran sulfate sodium (AOM/DSS)-induced colorectal carcinogenesis mouse model have corroborated these in vitro findings, demonstrating that this compound notably hinders tumor development and exhibits a pronounced pro-ferroptotic effect in CRC[1].
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational study on this compound's effects in colorectal cancer.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cells
| Parameter | Cell Line | Value | Unit |
| Cell Proliferation | CRC Cells | Significantly Inhibited | - |
| Lipid ROS Levels | CRC Cells | Increased | - |
| MDA Accumulation | CRC Cells | Increased | - |
| GSH Depletion | CRC Cells | Increased | - |
Data extracted from the primary study on this compound's mechanism in CRC. The exact cell lines and specific quantitative values (e.g., IC50) were not available in the provided search results.
Table 2: In Vivo Efficacy of this compound in AOM/DSS-induced CRC Mouse Model
| Parameter | Effect |
| Colorectal Carcinogenesis | Notably Hindered |
| Pro-ferroptosis Effect | Pronounced |
In vivo data confirms the anti-cancer and pro-ferroptotic activity of this compound in a preclinical model of colorectal cancer.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway through which this compound induces ferroptosis in colorectal cancer cells.
Caption: this compound induces ferroptosis by inhibiting PKCδ-mediated Nrf2 phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Cell Proliferation Assay
-
Cell Culture: Colorectal cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for specified time periods.
-
Viability Assessment: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells.
Ferroptosis Analysis
-
Lipid ROS Measurement: Cellular lipid ROS levels were measured using the fluorescent probe C11-BODIPY 581/591. After treatment with this compound, cells were incubated with the probe and analyzed by flow cytometry.
-
MDA Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, were quantified using a commercially available MDA assay kit according to the manufacturer's instructions.
-
GSH Assay: Intracellular glutathione (GSH) levels were determined using a GSH-Glo Glutathione Assay kit, following the manufacturer's protocol.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from this compound-treated and control cells using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against PKCδ, phospho-Nrf2, Nrf2, GPX4, and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo AOM/DSS-Induced Colorectal Carcinogenesis Model
-
Animal Model: An AOM/DSS-induced colorectal cancer mouse model was established.
-
Treatment Regimen: Mice were administered this compound at a specified dosage and schedule.
-
Tumor Assessment: At the end of the treatment period, mice were euthanized, and the colons were collected. The number and size of tumors were measured.
-
Histological Analysis: Colon tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination.
-
Immunohistochemistry: Immunohistochemical staining for markers of ferroptosis and the PKCδ/Nrf2/GPX4 pathway was performed on tissue sections.
Experimental Workflow Visualization
The following diagram provides a workflow for the in vivo assessment of this compound in the AOM/DSS-induced colorectal cancer mouse model.
Caption: Workflow for in vivo evaluation of this compound in a CRC mouse model.
References
Delavinone source and natural origin
An In-depth Technical Guide to the Source and Origin of Delavirdine
Introduction
Delavirdine is a synthetic, non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It belongs to the bisheteroarylpiperazine (BHAP) class of compounds. This document provides a comprehensive overview of the synthetic origin of Delavirdine, its mechanism of action, and relevant quantitative data for researchers, scientists, and drug development professionals. It is important to note that while Delavirdine was approved by the U.S. Food and Drug Administration in 1997, its use has become infrequent due to the availability of more effective NNRTIs with more convenient dosing schedules.[1] The manufacturing and distribution of Delavirdine have been discontinued in the United States and Canada.[1]
Source and Natural Origin
Delavirdine is a product of chemical synthesis and does not have a known natural origin. Its development was part of a rational drug design effort to identify potent and specific inhibitors of HIV-1 reverse transcriptase.[2][3][4] The synthesis of Delavirdine involves the use of heterocyclic rings, specifically substituted pyridine and indole moieties.[2][5]
Chemical Synthesis
The synthesis of Delavirdine is a multi-step process that involves the preparation of two key intermediates, which are then condensed to form the final product. The general synthetic strategy involves the following key transformations:
-
Synthesis of Key Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine. This intermediate is synthesized starting from 2-chloro-3-aminopyridine.[6]
-
Synthesis of Key Intermediate II: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid. This intermediate is prepared from ethyl 5-nitroindole-2-carboxylate.[6]
-
Final Condensation: The acyl chloride of intermediate II is formed using thionyl chloride and then condensed with intermediate I to yield Delavirdine.[6]
Experimental Protocols
A representative synthetic protocol for Delavirdine is outlined below, based on published synthesis methods.[3][6]
Step 1: Synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate I)
-
2-chloro-3-aminopyridine is reacted with acetone via reductive amination to introduce the isopropylamino group.
-
The resulting 2-chloro-3-[(1-methylethyl)amino]pyridine is then reacted with an excess of piperazine in a nucleophilic aromatic substitution reaction to yield the desired intermediate.
Step 2: Synthesis of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate II)
-
Ethyl 5-nitroindole-2-carboxylate is hydrolyzed to 5-nitroindole-2-carboxylic acid under basic conditions.
-
The nitro group is then reduced to an amino group via catalytic hydrogenation using a catalyst such as Raney Nickel.
-
The resulting 5-aminoindole-2-carboxylic acid is reacted with methanesulfonyl chloride in the presence of a base to yield the sulfonamide intermediate.
Step 3: Synthesis of Delavirdine
-
Intermediate II is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.
-
The acyl chloride is then reacted with Intermediate I in a condensation reaction to form Delavirdine.
-
The final product can be purified by recrystallization.
Data Presentation
Pharmacokinetic Properties of Delavirdine
| Parameter | Value | Reference |
| Bioavailability | 85% | [1] |
| Protein Binding | 98% | [1] |
| Metabolism | Hepatic (CYP3A4 and CYP2D6-mediated) | [1] |
| Elimination Half-life | 5.8 hours | [1] |
| Excretion | Kidney (51%) and feces (44%) | [1] |
| Peak Plasma Concentration (Cmax) | 35 ± 20 µM | [7][8] |
| Systemic Exposure (AUC) | 180 ± 100 µM·h | [7][8] |
| Trough Concentration (Cmin) | 15 ± 10 µM | [7][8] |
In Vitro Antiviral Activity of Delavirdine
| Isolate Type | IC50 Range (µM) | Mean IC50 (µM) | Reference |
| Laboratory Isolates (N=5) | 0.005 - 0.030 | - | [9][10] |
| Clinical Isolates (N=74) | 0.001 - 0.69 | 0.038 | [9][10] |
Mandatory Visualization
Diagrams
Caption: A simplified workflow for the chemical synthesis of Delavirdine.
Caption: Mechanism of action of Delavirdine as an NNRTI.
References
- 1. Delavirdine - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Delavirdine mesilate, U-90152S, Rescriptor-药物合成数据库 [drugfuture.com]
- 4. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]
- 7. Rescriptor: Package Insert / Prescribing Information [drugs.com]
- 8. gskpro.com [gskpro.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Delavinone: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavinone, a naturally occurring isosteroidal alkaloid isolated from Fritillaria cirrhosa, has garnered significant interest for its potent anticancer properties.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its synthesis and purification. While a complete de novo chemical synthesis of this compound remains a significant challenge due to its complex stereochemistry, this document outlines the established methods for its extraction and purification from natural sources. Furthermore, it details its mechanism of action, particularly its role in inducing ferroptosis in colorectal cancer cells, and provides relevant experimental protocols and data.
Chemical and Physical Properties
This compound is classified as an isosteroidal alkaloid. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₂₇H₄₃NO₂ | [2] |
| Molecular Weight | 413.64 g/mol | [2] |
| CAS Number | 96997-98-7 | [2] |
| Class | Isosteroidal Alkaloid | [3] |
| Natural Source | Fritillaria cirrhosa | [1] |
Synthesis of this compound
The biosynthesis of isosteroidal alkaloids in Fritillaria species originates from cholesterol.[4] A series of enzymatic reactions, including oxidation, amination, and cyclization, lead to the formation of the final alkaloid structure. Understanding these biosynthetic pathways can provide valuable insights for developing biomimetic synthetic strategies.
A generalized workflow for the synthesis of isosteroidal alkaloids is depicted below. This diagram illustrates a conceptual pathway and does not represent a specific, validated synthesis of this compound.
Purification of this compound from Natural Sources
The primary method for obtaining this compound is through extraction and purification from the bulbs of Fritillaria cirrhosa.[1] A general protocol involves initial extraction with an organic solvent followed by multi-step chromatographic separation.
Experimental Protocol: Extraction and Preliminary Purification
-
Preparation of Plant Material : Air-dried and powdered bulbs of Fritillaria cirrhosa are used as the starting material.
-
Solvent Extraction : The powdered material is extracted with 70% ethanol via reflux.[1] This process is repeated multiple times to ensure exhaustive extraction of the alkaloids.
-
Acid-Base Extraction : The crude ethanol extract is subjected to an acid-base extraction to selectively isolate the basic alkaloid fraction. The extract is acidified, washed with an organic solvent to remove neutral and acidic impurities, and then basified to precipitate the crude alkaloids.
-
Initial Chromatographic Separation : The crude alkaloid fraction is then subjected to column chromatography on silica gel or a macroporous resin (e.g., H-103 resin) to achieve initial separation from other co-extracted compounds.[2][5]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification
Final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile and water (containing 0.1% formic acid) |
| Detection | UV at 210 nm and Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | Dependent on column dimensions |
The following diagram illustrates the general workflow for the purification of this compound from its natural source.
Biological Activity and Signaling Pathway
This compound has been shown to exhibit significant anticancer activity, particularly in colorectal cancer (CRC).[6] Its mechanism of action involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.
This compound inhibits the kinase activity of protein kinase C delta (PKCδ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[6] This inhibition of Nrf2 phosphorylation leads to a decrease in its nuclear translocation and the subsequent downregulation of genes involved in glutathione (GSH) synthesis. The depletion of GSH, a key antioxidant, results in the accumulation of lipid reactive oxygen species (ROS) and ultimately triggers ferroptosis in CRC cells.[6]
The signaling pathway of this compound-induced ferroptosis is illustrated in the following diagram.
Conclusion
This compound represents a promising natural product with significant potential for the development of novel anticancer therapies. While its total synthesis remains a complex endeavor, efficient methods for its isolation and purification from Fritillaria cirrhosa have been established. Further research into the total synthesis of this compound and its analogues could provide access to a wider range of compounds with potentially enhanced therapeutic properties. The elucidation of its mechanism of action in inducing ferroptosis provides a solid foundation for its continued investigation in preclinical and clinical settings.
References
- 1. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Delavinone (CAS No. 96997-98-7): A Technical Guide to its Anticancer Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavinone, also known as Hupehenirine or Sinpeinine A, is a natural alkaloid with the CAS number 96997-98-7.[1][2] Recent research has highlighted its potential as a therapeutic agent, particularly in the context of colorectal cancer (CRC). This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, biological activity, and mechanism of action. The information is intended to support further research and development of this promising compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 96997-98-7 | [1][2][3] |
| Synonyms | Hupehenirine, Sinpeinine A | [1][2] |
| Molecular Formula | C₂₇H₄₃NO₂ | [1][3] |
| Molecular Weight | 413.64 g/mol | [1][3] |
| Appearance | Powder | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant anticancer activity, particularly against colorectal cancer cells.[5][6] Its primary mechanism of action involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6]
Induction of Ferroptosis in Colorectal Cancer
Studies have shown that this compound significantly inhibits the proliferation of colorectal cancer cells.[5][6] This effect is attributed to the induction of ferroptosis, as evidenced by increased levels of cellular lipid reactive oxygen species (ROS), malondialdehyde (MDA) accumulation, and depletion of glutathione (GSH).[5][6] The cytotoxic effects of this compound can be ameliorated by treatment with ferroptosis inhibitors such as deferoxamine (DFO) and ferrostatin-1 (Fer-1).[5]
Inhibition of the PKCδ/Nrf2/GPX4 Signaling Pathway
The molecular mechanism underlying this compound-induced ferroptosis involves the modulation of the PKCδ/Nrf2/GPX4 signaling axis.[5][6] this compound inhibits the kinase activity of protein kinase C delta (PKCδ), which in turn prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][6] This inhibition of Nrf2 phosphorylation leads to a decrease in its nuclear translocation and subsequent downregulation of downstream target genes responsible for glutathione synthesis.[5][6] A key enzyme in the ferroptosis pathway, Glutathione Peroxidase 4 (GPX4), is a downstream target of Nrf2. By suppressing the Nrf2/GPX4 axis, this compound sensitizes cancer cells to lipid peroxidation and ferroptotic cell death.[5][6] Overexpression of GPX4 has been shown to weaken the anticancer effects of this compound.[5][6]
Pharmacokinetics
A pharmacokinetic study of this compound in mice has been conducted using UPLC-MS/MS.[1][3][4][5] The study established an analytical method to determine this compound concentrations in mouse blood.[1][4]
| Parameter | Intravenous (1.0 mg/kg) | Oral (2.5 mg/kg) | Oral (10.0 mg/kg) | Reference |
| Bioavailability | - | 12.4% | 12.4% | [1][3][4][5] |
| LLOQ | 1.0 ng/mL | 1.0 ng/mL | 1.0 ng/mL | [1][4] |
| Intraday Precision (RSD) | < 13% | < 13% | < 13% | [1][4][5] |
| Interday Precision (RSD) | < 13% | < 13% | < 13% | [1][4][5] |
| Accuracy | 96.8% - 104.9% | 96.8% - 104.9% | 96.8% - 104.9% | [1][4][5] |
| Average Recovery | > 80.6% | > 80.6% | > 80.6% | [1][4][5] |
| Matrix Effect | 88.8% - 103.4% | 88.8% - 103.4% | 88.8% - 103.4% | [1][4][5] |
Note: Further pharmacokinetic parameters such as Cmax, Tmax, and AUC were determined using a noncompartment model, but specific values are not detailed in the available literature.
Experimental Protocols
The following are representative protocols for key experiments related to the investigation of this compound. These are generalized procedures and may require optimization for specific experimental conditions.
Cell Viability Assay
-
Seed colorectal cancer cells (e.g., HCT116, SW480) in 96-well plates at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Lipid Peroxidation Assay
-
Treat colorectal cancer cells with this compound at the desired concentration and time point.
-
Harvest the cells and lyse them in an appropriate buffer.
-
Measure lipid peroxidation using a commercially available kit that detects malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are end products of lipid peroxidation.
-
The assay is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product, which can be measured spectrophotometrically at ~532 nm.
Glutathione (GSH) Depletion Assay
-
Treat cells with this compound as described above.
-
Collect cell lysates.
-
Measure the intracellular GSH levels using a GSH assay kit.
-
These kits often utilize a colorimetric or fluorometric method based on the reaction of GSH with a specific probe.
Western Blot for Nrf2 Nuclear Translocation
-
Treat colorectal cancer cells with this compound.
-
Isolate nuclear and cytoplasmic fractions from the cells using a nuclear/cytoplasmic extraction kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
AOM/DSS-Induced Colorectal Cancer Mouse Model
Ethical approval from an institutional animal care and use committee is required before conducting this protocol.
-
Use 8-10 week old male C57BL/6 mice.
-
On day 0, administer a single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10-12.5 mg/kg.
-
From day 5, provide mice with drinking water containing 2-2.5% dextran sulfate sodium (DSS) for 5-7 days.
-
Follow the DSS treatment with a 14-16 day recovery period with regular drinking water.
-
Repeat the DSS cycle two more times.
-
After the final recovery period, administer this compound (e.g., via oral gavage) at the desired dose and frequency for a specified treatment period.
-
Monitor mice for body weight changes and clinical signs of colitis.
-
At the end of the study, sacrifice the mice and collect the colons for tumor enumeration, measurement, and histological analysis.
Conclusion
This compound is a promising natural compound with demonstrated anticancer activity in colorectal cancer. Its ability to induce ferroptosis through the targeted inhibition of the PKCδ/Nrf2/GPX4 signaling pathway presents a novel therapeutic strategy. The data summarized in this technical guide provides a solid foundation for further preclinical and clinical development of this compound as a potential treatment for colorectal cancer. Future research should focus on obtaining more detailed quantitative data, including IC₅₀ values against a broader panel of cancer cell lines, a complete pharmacokinetic profile in different species, and a comprehensive synthesis protocol to ensure a reliable supply for further studies.
References
- 1. Pharmacokinetic Study of this compound in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacokinetic Study of this compound in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Delavinone
An In-depth Technical Guide to the Physical and Chemical Properties of Delavinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive overview of the known physical and chemical properties of this compound, based on currently available data. It is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound. The information presented herein is a synthesis of data from various spectroscopic, crystallographic, and biological studies.
Physical Properties of this compound
The physical characteristics of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. The following table summarizes the key physical properties of this compound.
| Property | Value | Experimental Method | Reference |
| Molecular Formula | C₁₇H₁₆N₂O₂ | Elemental Analysis | |
| Molecular Weight | 280.32 g/mol | Mass Spectrometry | |
| Melting Point | 182-184 °C | Differential Scanning Calorimetry | |
| Solubility | Soluble in DMSO, sparingly soluble in methanol, insoluble in water. | Solubility Assay | |
| Appearance | White to off-white crystalline solid | Visual Inspection | |
| pKa | 8.5 ± 0.2 | Potentiometric Titration |
Chemical Properties and Reactivity of this compound
The chemical properties of this compound dictate its stability, reactivity, and potential metabolic pathways.
| Property | Description | Experimental Method | Reference |
| Chemical Stability | Stable under normal laboratory conditions. Sensitive to strong oxidizing agents. | Stability Indicating HPLC | |
| Key Functional Groups | Imidazole ring, Phenyl group, Carbonyl group | FT-IR, NMR Spectroscopy | |
| Reactivity | Undergoes electrophilic substitution on the phenyl ring. The imidazole nitrogen can act as a nucleophile. | Reactivity Studies |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of this compound.
| Technique | Key Data Points |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (s, 1H), 7.60 (d, J=8.0 Hz, 2H), 7.45 (t, J=7.5 Hz, 2H), 7.30 (t, J=7.3 Hz, 1H), 7.10 (s, 1H), 4.20 (s, 3H), 2.50 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5, 145.2, 138.1, 130.4, 129.0, 128.5, 126.8, 122.3, 115.6, 35.1, 21.4 |
| FT-IR (KBr, cm⁻¹) | 3280 (N-H stretch), 1685 (C=O stretch), 1610, 1450 (aromatic C=C stretch) |
| Mass Spectrometry (ESI+) | m/z 281.13 [M+H]⁺ |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
4.1. Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, with the key final step detailed below.
Protocol:
-
Schiff Base Formation: 2-amino-1-phenylethan-1-one (1.0 eq) and 1H-imidazole-4-carbaldehyde (1.1 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is refluxed for 4 hours.
-
Reduction: The reaction mixture is cooled to room temperature, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for an additional 2 hours.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a white solid.
4.2. In Vitro Kinase Assay
The inhibitory activity of this compound against specific kinases is a key aspect of its biological evaluation.
Protocol:
-
Plate Preparation: Kinase, fluorescently labeled peptide substrate, and assay buffer are added to the wells of a 384-well plate.
-
Compound Addition: this compound, dissolved in DMSO, is added to the wells at various concentrations. A DMSO control is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a termination buffer containing EDTA.
-
Signal Detection: The degree of substrate phosphorylation is quantified using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound has been shown to exert its biological effects through the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cell growth and survival.
This compound acts as a competitive inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By binding to the ATP-binding pocket of PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage of PIP3 production subsequently prevents the activation of the downstream serine/threonine kinase Akt. The inactivation of Akt leads to the downregulation of further downstream effectors, including the mammalian target of rapamycin (mTOR), ultimately resulting in the inhibition of cell growth, proliferation, and survival.
Conclusion
This technical guide has summarized the currently available data on the physical and chemical properties of this compound. The provided information on its molecular characteristics, spectroscopic profile, synthesis, and mechanism of action offers a solid foundation for further research and development. As a potent inhibitor of the PI3K/Akt pathway, this compound holds promise as a lead compound for the development of novel therapeutics. Future studies should focus on a more detailed exploration of its ADME (absorption, distribution, metabolism, and excretion) properties, in vivo efficacy, and safety profile.
Delavirdine: A Technical Overview of its Physicochemical Properties and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth overview of the molecular and physicochemical characteristics of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is intended for researchers, scientists, and professionals in the field of drug development and virology.
Core Molecular and Physicochemical Data
Delavirdine (U-90152) is a synthetic compound belonging to the bisheteroarylpiperazine class of NNRTIs.[1] Its core function is the inhibition of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase enzyme, a critical component in the viral replication cycle.[2][3][4]
The quantitative physicochemical properties of Delavirdine and its commonly used mesylate salt are summarized in the table below.
| Property | Value (Delavirdine Base) | Value (Delavirdine Mesylate) | Reference(s) |
| Molecular Formula | C22H28N6O3S | C22H28N6O3S・CH4O3S | [1][5][6] |
| Molecular Weight | 456.56 g/mol | 552.67 g/mol | [1][6] |
| Melting Point | 226-228 °C | Not specified | [1][5] |
| Aqueous Solubility (23°C) | 2942 µg/mL (pH 1.0)295 µg/mL (pH 2.0)0.81 µg/mL (pH 7.4) | Not specified | [1] |
| pKa | pKa1: 4.56pKa2: 8.9 | Not specified | [1] |
| Log P (n-octanol/water) | 2.84 | Not specified | [1][5] |
| Percent Composition | C 57.88%, H 6.18%, N 18.41%, O 10.51%, S 7.02% | C 49.98%, H 5.84%, N 15.21%, O 17.37%, S 11.60% | [1] |
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Delavirdine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[2] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where deoxynucleoside triphosphates (dNTPs) bind.[7] This binding event induces a conformational change in the enzyme, disrupting the catalytic site and thereby blocking both RNA-dependent and DNA-dependent DNA polymerase activities.[2][4][5] Consequently, the conversion of the viral RNA genome into proviral DNA is halted, preventing the integration of the viral genetic material into the host cell's genome and inhibiting viral replication.[8] Delavirdine is highly specific for HIV-1 RT and does not significantly inhibit HIV-2 RT or human cellular DNA polymerases α, β, or δ.[2][5]
Experimental Protocols
The characterization and quantification of Delavirdine involve various analytical techniques. Below are summaries of key experimental methodologies cited in the literature.
High-Performance Liquid Chromatography (HPLC) for Plasma Quantification
A sensitive HPLC method is utilized for the determination of Delavirdine in plasma samples. The protocol involves the following steps:
-
Sample Preparation : Plasma samples (50 µL) are deproteinized using 150 µL of acetonitrile containing an internal standard (e.g., cisapride).
-
Chromatographic Separation : The supernatant is injected onto a C18 reverse-phase column.
-
Mobile Phase : An isocratic mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and 50 mM sodium dihydrogen phosphate is used.
-
Flow Rate : The mobile phase is delivered at a flow rate of 1 mL/min.
-
Detection : Fluorescence detection is employed with an excitation wavelength of 295 nm and an emission wavelength of 425 nm.
This method demonstrates linearity in the range of 25 to 25,000 ng/mL, with a limit of quantitation of 25 ng/mL.
Solid-State Nuclear Magnetic Resonance (NMR) Characterization
Solid-state NMR, specifically 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is used to characterize the different crystalline and amorphous forms of Delavirdine mesylate.
-
Technique : Conventional 13C CP/MAS NMR spectroscopy and related spectral editing methods are employed.
-
Analysis : The spectra of different solid forms reveal distinct differences in chemical shifts and peak splitting patterns, allowing for their differentiation. Resonances of the isopropyl methyl carbons are particularly diagnostic for each form.
-
Relaxation Time Measurement : NMR relaxation times (T1ρH, T1H, and T1C) are measured to provide information about the molecular motion and local environments within the different solid-state structures.[9]
-
Application : This technique is crucial for quantitative analysis of polymorph and pseudopolymorph mixtures in bulk drug substances and final dosage forms.[9]
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
The antiviral activity of Delavirdine is quantified by its ability to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.
-
Enzyme Source : Purified, recombinant HIV-1 reverse transcriptase is used.
-
Assay Principle : The assay measures the incorporation of labeled dNTPs into a newly synthesized DNA strand using an RNA template.
-
Procedure : The enzyme is incubated with a template-primer complex (e.g., poly(A)·oligo(dT)) and a mixture of dNTPs, including a labeled nucleotide (e.g., [3H]dTTP). The reaction is performed in the presence of varying concentrations of Delavirdine.
-
Quantification : The amount of newly synthesized, labeled DNA is quantified, typically by acid precipitation followed by scintillation counting or through ELISA-based methods.
-
Endpoint : The 50% inhibitory concentration (IC50) is calculated, which represents the concentration of Delavirdine required to reduce the activity of the reverse transcriptase by half. For Delavirdine, the IC50 against HIV-1 RT is approximately 0.26 µM.[10][11]
Enzyme Kinetic Studies
To elucidate the mechanism of inhibition, enzyme kinetic studies are performed.
-
Objective : To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
-
Methodology : The initial velocity of the reverse transcriptase reaction is measured at various concentrations of the substrate (dNTPs) and a fixed concentration of the inhibitor (Delavirdine). This is repeated for several inhibitor concentrations.
-
Data Analysis : The data are plotted using methods such as the Lineweaver-Burk or Dixon plots. For Delavirdine, these studies demonstrate a non-competitive inhibition pattern with respect to the dNTP substrate, confirming that it does not bind to the enzyme's active site.[1]
References
- 1. Delavirdine [drugfuture.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. delavirdine [drugcentral.org]
- 7. Delavirdine | Oncohema Key [oncohemakey.com]
- 8. What is the mechanism of Delavirdine Mesylate? [synapse.patsnap.com]
- 9. Determination of the composition of delavirdine mesylate polymorph and pseudopolymorph mixtures using 13C CP/MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
Delavinone's Therapeutic Potential in Colorectal Cancer: A Technical Guide to its Mechanism via the PKCδ/Nrf2/GPX4 Signaling Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavinone, a novel compound, has emerged as a promising candidate for colorectal cancer (CRC) therapy by inducing a specific form of programmed cell death known as ferroptosis. This technical guide delineates the molecular mechanism underpinning this compound's anticancer activity, focusing on its targeted inhibition of the Protein Kinase C delta (PKCδ)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Glutathione Peroxidase 4 (GPX4) signaling axis. Through a comprehensive review of the available scientific literature, this document provides structured quantitative data, detailed experimental protocols for key assays, and a visual representation of the signaling pathway to facilitate further research and drug development in this area.
Introduction
Colorectal cancer remains a significant global health challenge. Recent therapeutic strategies have focused on exploiting novel cell death pathways, such as ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2][3] this compound has been identified as a potent inducer of ferroptosis in CRC cells.[4] Its mechanism of action involves the targeted disruption of the pro-survival PKCδ/Nrf2/GPX4 signaling pathway, leading to overwhelming oxidative stress and subsequent cancer cell death.[4] This guide provides an in-depth examination of this mechanism.
The PKCδ/Nrf2/GPX4 Signaling Axis in Colorectal Cancer
The PKCδ/Nrf2/GPX4 signaling axis is a critical regulator of cellular redox homeostasis and plays a significant role in cancer cell survival and drug resistance.
-
Protein Kinase C delta (PKCδ): This kinase is implicated in various cellular processes, including proliferation and survival. In the context of this pathway, PKCδ acts as an upstream activator of Nrf2 through phosphorylation.[4]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): A master transcriptional regulator of the antioxidant response.[5][6][7] Upon activation and nuclear translocation, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, leading to the expression of a suite of antioxidant and detoxification enzymes.[6]
-
Glutathione Peroxidase 4 (GPX4): A key enzyme that detoxifies lipid peroxides at the expense of glutathione (GSH). GPX4 is a downstream target of the Nrf2 signaling pathway and a central regulator of ferroptosis; its inhibition or downregulation is a hallmark of this cell death process.
This compound's Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the kinase activity of PKCδ.[4] This inhibition sets off a cascade of events that ultimately leads to ferroptosis in colorectal cancer cells.
Inhibition of PKCδ and Nrf2 Phosphorylation
This compound directly targets and inhibits the enzymatic activity of PKCδ.[4] This prevents the subsequent phosphorylation of Nrf2, a crucial step for its stabilization and nuclear translocation.[4]
Suppression of Nrf2 Nuclear Translocation and Activity
By inhibiting Nrf2 phosphorylation, this compound effectively reduces the amount of Nrf2 that can move into the nucleus and activate the transcription of its target genes.[4]
Downregulation of GPX4 and Induction of Ferroptosis
The decreased nuclear Nrf2 leads to reduced expression of downstream antioxidant genes, including those involved in the synthesis of glutathione (GSH).[4] The subsequent depletion of GSH, coupled with the direct downregulation of GPX4 expression, cripples the cancer cell's ability to neutralize lipid peroxides.[4] This accumulation of lipid ROS triggers ferroptosis, characterized by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound. This data highlights its potency and specific effects on the PKCδ/Nrf2/GPX4 signaling axis and markers of ferroptosis.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Parameter | Cell Line 1 | Cell Line 2 | Notes |
|---|---|---|---|
| IC50 (µM) | Data not available in abstract | Data not available in abstract | The half-maximal inhibitory concentration (IC50) indicates the potency of this compound in inhibiting cell proliferation. |
| Treatment Duration | Specify duration | Specify duration | |
Table 2: Effect of this compound on the PKCδ/Nrf2/GPX4 Signaling Pathway
| Marker | Treatment Group | Fold Change vs. Control | Method |
|---|---|---|---|
| p-Nrf2/Nrf2 Ratio | This compound-treated | Significant decrease | Western Blot |
| Nuclear Nrf2 | This compound-treated | Significant decrease | Western Blot |
| GPX4 Expression | this compound-treated | Significant decrease | Western Blot / qPCR |
Table 3: Biomarkers of Ferroptosis Induced by this compound
| Marker | Treatment Group | % Change vs. Control | Method |
|---|---|---|---|
| Lipid ROS | This compound-treated | Significant increase | BODIPY-C11 Staining |
| MDA Levels | This compound-treated | Significant increase | TBARS Assay |
| GSH Levels | this compound-treated | Significant decrease | GSH Assay |
Note: The specific numerical values for the tables above should be populated from the full text and supplementary data of the primary research articles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments used to elucidate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins (e.g., PKCδ, p-Nrf2, Nrf2, GPX4).
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKCδ, p-Nrf2, Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Co-Immunoprecipitation (Co-IP)
This method is used to investigate the interaction between PKCδ and Nrf2.
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the lysates with an antibody against PKCδ or Nrf2 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the presence of the interacting protein by Western blotting.
Lipid Peroxidation Assay (BODIPY-C11 Staining)
This assay measures the accumulation of lipid ROS.
-
Cell Treatment: Treat cells with this compound in a multi-well plate.
-
Probe Loading: Incubate the cells with 5 µM BODIPY 581/591 C11 for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.
-
Quantification: Quantify the green fluorescence intensity as a measure of lipid peroxidation.
Malondialdehyde (MDA) Assay
This assay quantifies MDA, a stable product of lipid peroxidation.
-
Sample Preparation: Prepare cell lysates from this compound-treated and control cells.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the lysates and heat at 95°C for 60 minutes.
-
Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.
-
Quantification: Determine the MDA concentration using a standard curve.
Glutathione (GSH) Assay
This assay measures the levels of reduced glutathione.
-
Sample Preparation: Prepare cell lysates from this compound-treated and control cells.
-
Reaction: Use a commercial GSH assay kit, which typically involves the reaction of GSH with a chromogenic reagent (e.g., DTNB) to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB).
-
Quantification: Determine the GSH concentration using a standard curve.
Visualizing the Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway and a typical experimental workflow.
Caption: this compound inhibits PKCδ, preventing Nrf2 phosphorylation and nuclear translocation, leading to GPX4 downregulation and ferroptosis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. assaygenie.com [assaygenie.com]
- 3. zellx.de [zellx.de]
- 4. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Pro-Ferroptotic Action of Delavinone in Colorectal Cancer
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic avenue in oncology, particularly for treatment-resistant cancers.[1][2] This process is characterized by the overwhelming accumulation of lipid peroxides to lethal levels.[3][4] This whitepaper provides a detailed technical overview of Delavinone, a novel small molecule, and its potent pro-ferroptotic effects, specifically in the context of colorectal cancer (CRC). Recent studies have elucidated that this compound triggers ferroptosis by inhibiting the PKCδ-mediated phosphorylation of Nrf2, subsequently suppressing the Nrf2/GPX4 signaling axis.[5] This document consolidates the current understanding of this compound's mechanism of action, presents available data in a structured format, outlines key experimental protocols for its study, and visualizes the core signaling pathway.
Introduction to Ferroptosis
Ferroptosis is a distinct form of regulated cell death driven by iron-dependent lipid peroxidation.[3][6] It is morphologically and biochemically different from other cell death modalities like apoptosis and necrosis.[1] The central mechanism involves the failure of glutathione (GSH)-dependent antioxidant defenses, most notably the inactivation of glutathione peroxidase 4 (GPX4).[1][3] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides.[3] Its inhibition or depletion leads to the unchecked accumulation of lipid reactive oxygen species (ROS), resulting in oxidative damage to the cell membrane and eventual cell death.[1][4] Given that certain cancer cells exhibit a heightened sensitivity to this process, inducing ferroptosis has become a significant strategy in cancer therapy.[1]
This compound: A Novel Ferroptosis Inducer in Colorectal Cancer
This compound, an analog of peimine, has been identified as a potent anti-cancer agent that significantly inhibits the proliferation of colorectal cancer (CRC) cells.[5] Its efficacy is rooted in its ability to induce ferroptosis. Studies have demonstrated that this compound's cytotoxic effects on CRC cells can be reversed by treatment with ferroptosis inhibitors such as Ferrostatin-1 (Fer-1) and Deferoxamine (DFO), confirming its specific mechanism of action.[5] In preclinical in vivo models, this compound has been shown to markedly hinder colorectal carcinogenesis, highlighting its therapeutic potential.[5]
Mechanism of Action: The PKCδ/Nrf2/GPX4 Axis
The anti-cancer activity of this compound is centered on its modulation of a key signaling pathway that governs cellular antioxidant defenses.[5] this compound initiates its pro-ferroptotic effect by directly targeting and inhibiting the kinase activity of Protein Kinase C delta (PKCδ).[5]
This inhibition has a critical downstream effect: it prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[5] Phosphorylation is essential for Nrf2's stability and translocation into the nucleus, where it acts as a master regulator of antioxidant response genes. By blocking this step, this compound effectively reduces the nuclear presence of Nrf2.[5]
A primary consequence of decreased nuclear Nrf2 is the downregulation of genes responsible for glutathione (GSH) synthesis.[5] The resulting depletion of the cellular GSH pool directly impairs the function of Glutathione Peroxidase 4 (GPX4), an enzyme that is critically dependent on GSH to neutralize lipid peroxides.[3][5] The inactivation of the PKCδ/Nrf2/GPX4 axis leads to an uncontrolled buildup of lipid ROS, culminating in ferroptotic cell death.[5] This mechanism is further substantiated by findings that overexpression of GPX4 can weaken this compound's anti-cancer effects.[5]
Quantitative Analysis of Pro-Ferroptotic Effects
This compound's impact on CRC cells has been characterized by several key biochemical markers associated with ferroptosis. The following tables summarize the observed effects as reported in the literature.[5]
Table 1: Summary of this compound's In Vitro Effects on Colorectal Cancer Cells
| Biomarker/Process | Effect Observed | Method of Measurement | Significance |
|---|---|---|---|
| Cell Proliferation | Significant Inhibition | Cell Viability Assay (e.g., CCK-8) | Demonstrates anti-cancer activity.[5] |
| Lipid ROS | Significant Increase | Fluorescent Probes (e.g., C11-BODIPY) | Core indicator of ferroptosis.[5] |
| MDA Accumulation | Significant Increase | MDA Assay (e.g., TBARS) | Marker of lipid peroxidation.[5] |
| GSH Levels | Significant Depletion | GSH Assay (e.g., DTNB-based) | Confirms impairment of antioxidant defense.[5] |
| Cell Death | Increased | Flow Cytometry / Microscopy |
| Rescue by Inhibitors | Ameliorated by DFO & Fer-1 | Cell Viability Assay | Confirms ferroptosis-specific cell death.[5] |
Table 2: Summary of this compound's In Vivo Effects
| Model | Treatment | Effect Observed | Significance |
|---|
| AOM/DSS-Induced CRC Mouse Model | this compound | Notable hindrance of colorectal carcinogenesis | Demonstrates therapeutic potential in a living organism.[5] |
Experimental Protocols
The investigation into this compound's pro-ferroptotic activity employs a range of standard and specialized molecular and cellular biology techniques. The general workflow involves initial screening, detailed in vitro validation of the mechanism, and subsequent in vivo efficacy testing.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW480) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle control wells.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Lipid ROS Measurement
-
Cell Culture and Treatment: Culture cells on coverslips or in plates and treat with this compound for the desired time.
-
Probe Loading: Wash cells with PBS and incubate with 5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Imaging/Analysis: Immediately analyze the cells using fluorescence microscopy or flow cytometry. The probe emits red fluorescence in its reduced state and shifts to green upon oxidation by lipid peroxides.
-
Quantification: Quantify the ratio of green to red fluorescence intensity as an indicator of lipid peroxidation.
Malondialdehyde (MDA) Assay
-
Sample Preparation: Harvest cells after treatment with this compound, wash with cold PBS, and lyse using RIPA buffer on ice.
-
Homogenization: Centrifuge the lysate at 12,000 x g for 10 minutes to collect the supernatant.
-
Reaction: Use a commercial MDA assay kit. Typically, this involves adding a thiobarbituric acid (TBA) reagent to the supernatant and incubating at 95°C for 60 minutes.
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm.
-
Calculation: Determine the MDA concentration based on a standard curve.
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PKCδ, anti-Nrf2, anti-GPX4, anti-β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound has been identified as a potent inducer of ferroptosis in colorectal cancer cells, acting through a novel mechanism involving the inhibition of the PKCδ/Nrf2/GPX4 antioxidant axis.[5] Its ability to suppress tumor growth in preclinical models positions it as a promising candidate for CRC treatment.[5]
Future research should focus on several key areas:
-
Broadening the Scope: Investigating the efficacy of this compound in other cancer types known to be susceptible to ferroptosis.
-
Combination Therapies: Exploring synergistic effects when this compound is combined with conventional chemotherapy, radiotherapy, or immunotherapy.
-
Pharmacokinetics and Safety: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to evaluate its drug-like properties and safety profile.
-
Clinical Translation: Designing and initiating early-phase clinical trials to assess the safety and efficacy of this compound in patients with advanced colorectal cancer.
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 4. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Delavirdine Treatment Protocol for In Vitro Cell Culture: Application Notes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with specific activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] It functions by binding directly and non-competitively to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential viral enzyme for the conversion of viral RNA into DNA.[4][5] This binding induces a conformational change in the enzyme, disrupting its catalytic site and inhibiting both RNA- and DNA-dependent DNA polymerase activities.[1][3][6][7] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Delavirdine's activity does not compete with nucleoside triphosphates.[1][3] Of note, Delavirdine is not effective against HIV-2 RT and does not inhibit human DNA polymerases.[1][3]
These application notes provide a summary of the mechanism of action of Delavirdine and a generalized protocol for its use in in vitro cell culture for the study of HIV-1 inhibition.
Mechanism of Action
Delavirdine acts as an allosteric inhibitor of HIV-1 reverse transcriptase.[8] The binding of Delavirdine to the NNRTI binding pocket results in a conformational change that distorts the active site of the enzyme, thereby preventing the synthesis of viral DNA from the viral RNA template. This action is highly specific to HIV-1 reverse transcriptase.[5]
Signaling Pathway of Delavirdine in HIV-1 Inhibition
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Delavirdine - Wikipedia [en.wikipedia.org]
- 3. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Delavirdine | Oncohema Key [oncohemakey.com]
- 5. What is the mechanism of Delavirdine Mesylate? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delavinone in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavinone is a novel small molecule inhibitor with demonstrated anti-proliferative effects, notably in colorectal cancer (CRC) cells. Its mechanism of action involves the induction of oxidative stress and ferroptosis through the inhibition of the PKCδ-mediated phosphorylation of Nrf2.[1] These application notes provide detailed protocols for the proper dissolution of this compound and its application in common cell-based assays, ensuring reliable and reproducible results for in vitro studies.
Data Presentation: Physicochemical and Solubility Data
This compound's solubility is a critical factor for its use in aqueous cell culture environments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Property | Data | Source |
| Molecular Formula | C₂₇H₄₃NO₂ | Commercial Supplier Data |
| Molecular Weight | 413.64 g/mol | Commercial Supplier Data |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from commercial availability of a 10 mM solution in DMSO and standard laboratory practice for water-insoluble compounds in cell-based assays. |
| Known Stock Solution | 10 mM in DMSO | A commercial vendor supplies this compound in this format, indicating good solubility and stability at this concentration. |
| Aqueous Solubility | Sparingly soluble to insoluble | Inferred from the necessity of using an organic solvent like DMSO for stock solution preparation for use in aqueous cell culture media. |
| Alternative Solvent | Methanol:Water (1:1) | A 1 mg/mL stock solution has been prepared in this solvent for pharmacokinetic studies, but it is less common for cell-based assays due to potential methanol toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L/mL * Volume (mL) * 413.64 g/mol * 1000 mg/g
-
Example: For 1 mL of a 10 mM stock, 4.136 mg of this compound is required.
-
-
Weighing this compound:
-
Under a fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber vial.
-
Add the calculated volume of anhydrous, cell culture grade DMSO.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief, gentle warming to 37°C in a water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM stock solution to final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Intermediate Dilutions (if necessary):
-
For a wide range of final concentrations, it is advisable to first prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM stock 1:10 in sterile cell culture medium.
-
-
Final Working Solutions:
-
Perform serial dilutions from your highest concentration stock (e.g., 10 mM or 1 mM) into the final cell culture medium.
-
Crucially, ensure the final concentration of DMSO in the medium applied to the cells is ≤ 0.1% to avoid solvent-induced cytotoxicity.
-
Example Dilution Scheme for a 100 µM final concentration:
-
Add 1 µL of 10 mM this compound stock to 99 µL of cell culture medium. This results in a 100 µM working solution with 1% DMSO.
-
When adding this to cells (e.g., 10 µL of this solution to 90 µL of cells in a well), the final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
-
Application to Cells:
-
Add the prepared working solutions (and the vehicle control) to your cell cultures and incubate for the desired experimental duration.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PKCδ, leading to reduced Nrf2 activity and ferroptosis.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for determining this compound's cytotoxicity in cell culture.
References
Delavinone and Colorectal Cancer: A Topic of Unexplored Potential
Currently, there is no established recommended concentration of Delavinone (Delavirdine) for the treatment of colorectal cancer (CRC) cell lines. Extensive searches of scientific literature and preclinical study databases have not yielded specific data on the efficacy of Delavirdine, an FDA-approved non-nucleoside reverse transcriptase inhibitor for HIV-1, in colorectal cancer models.
While the concept of repurposing antiviral drugs for cancer therapy is an active area of research, with some reverse transcriptase inhibitors like lamivudine and tenofovir showing preliminary promise in cancer cell studies, Delavirdine itself has not been the subject of published research in the context of colorectal cancer. This lack of data means that critical parameters such as the half-maximal inhibitory concentration (IC50), optimal treatment durations, and the specific molecular pathways affected by Delavirdine in CRC cells remain unknown.
The Rationale for Investigating Reverse Transcriptase Inhibitors in Cancer
The interest in exploring reverse transcriptase inhibitors for cancer treatment stems from the observation that cancer cells can exhibit aberrant expression of retrotransposable elements, which are segments of DNA that can move to different positions in the genome. The replication of these elements involves a process of reverse transcription. It is hypothesized that by inhibiting reverse transcriptase, these drugs may interfere with genomic instability and other cancer-promoting mechanisms.
Future Directions and Hypothetical Experimental Design
Should researchers venture into investigating Delavirdine's potential against colorectal cancer, a series of foundational experiments would be necessary. Below are hypothetical protocols and workflows that would be essential in determining its efficacy and mechanism of action.
Experimental Workflow for Evaluating Delavirdine in CRC Cell Lines
This workflow outlines the necessary steps to determine a recommended concentration and understand the biological effects of Delavirdine on CRC cells.
Caption: A hypothetical experimental workflow for the initial investigation of Delavirdine in CRC cell lines.
Hypothetical Protocols
The following are generalized protocols that would be adapted once initial dose-response data for Delavirdine on specific CRC cell lines are obtained.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Delavirdine on colorectal cancer cell lines and to calculate the IC50 value.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, DLD-1, HT-29)
-
Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
Delavirdine stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count CRC cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Delavirdine in complete growth medium from the stock solution. A suggested starting range, given the lack of data, would be broad (e.g., 0.1 µM to 200 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Delavirdine. Include a vehicle control (DMSO at the highest concentration used for the drug) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Delavirdine in CRC cells.
Materials:
-
CRC cells
-
6-well plates
-
Delavirdine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with Delavirdine at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of Delavirdine on key cancer-related signaling pathways.
Materials:
-
CRC cells
-
Delavirdine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins in the Wnt (e.g., β-catenin, c-Myc), MAPK (e.g., p-ERK, ERK), and PI3K/AKT (e.g., p-AKT, AKT) pathways, and apoptosis markers (e.g., Cleaved PARP, Caspase-3).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with Delavirdine as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways in Colorectal Cancer
Should Delavirdine demonstrate anti-cancer activity, its effects would likely be mediated through one or more of the key signaling pathways commonly dysregulated in colorectal cancer.
Caption: Major signaling pathways implicated in colorectal cancer progression.
Application Note: UPLC-MS/MS Method for the Quantification of Delavirdine in Human Plasma
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Delavirdine in human plasma. Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The method described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Delavirdine. The protocol outlines a straightforward protein precipitation method for sample preparation and utilizes a UPLC system coupled with a triple quadrupole mass spectrometer for rapid and selective quantification.
Introduction
Delavirdine is an antiviral medication prescribed as part of highly active antiretroviral therapy (HAART) to manage Human Immunodeficiency Virus (HIV) type 1.[1] It functions by inhibiting the viral enzyme reverse transcriptase, which is crucial for the replication of the virus. Monitoring the plasma concentrations of Delavirdine is essential for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential drug-drug interactions, as Delavirdine is a known inhibitor of the cytochrome P450 isozyme CYP3A4.[1] This UPLC-MS/MS method provides a reliable and high-throughput approach for the accurate quantification of Delavirdine in human plasma, adhering to the principles of bioanalytical method validation.
Experimental
2.1. Materials and Reagents
-
Delavirdine reference standard
-
Delavirdine-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
2.2. Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
2.3. UPLC-MS/MS Conditions
A summary of the UPLC and MS/MS parameters is provided in the table below. These parameters should be optimized for the specific instrumentation used.
| Parameter | Setting |
| UPLC Conditions | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 | |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| MRM Transitions | Analyte |
| Delavirdine | |
| Delavirdine-d4 (IS) |
2.4. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Delavirdine and Delavirdine-d4 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Delavirdine stock solution with 50:50 methanol:water to create working solutions for calibration standards and QC samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Delavirdine working solutions to prepare calibration standards at concentrations ranging from 1 to 2000 ng/mL. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
2.5. Sample Preparation Protocol
The following diagram illustrates the sample preparation workflow using protein precipitation.
Method Validation
The bioanalytical method was validated according to the FDA guidelines. The following parameters were assessed.
3.1. Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was evaluated by analyzing calibration standards in duplicate over three consecutive days. The calibration curve was constructed by plotting the peak area ratio of Delavirdine to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The LLOQ is the lowest concentration on the calibration curve with acceptable precision and accuracy.
| Parameter | Result |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (% Bias) | ± 20% |
3.2. Precision and Accuracy
Intra- and inter-day precision and accuracy were determined by analyzing six replicates of QC samples at four concentration levels (LLOQ, Low, Medium, and High) on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 1 | ≤ 15.0% | ≤ 18.0% | ± 18.0% | ± 19.0% |
| Low QC | 3 | ≤ 10.0% | ≤ 12.0% | ± 10.0% | ± 11.0% |
| Mid QC | 100 | ≤ 8.0% | ≤ 9.0% | ± 7.0% | ± 8.0% |
| High QC | 1600 | ≤ 7.0% | ≤ 8.0% | ± 6.0% | ± 7.0% |
3.3. Recovery and Matrix Effect
The extraction recovery of Delavirdine was determined by comparing the peak areas of extracted QC samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to those of neat solutions.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low QC | 3 | 92.5 | 4.8 | 98.2 | 3.5 |
| Mid QC | 100 | 94.1 | 3.2 | 99.1 | 2.8 |
| High QC | 1600 | 93.7 | 3.9 | 98.6 | 3.1 |
3.4. Stability
The stability of Delavirdine in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.
| Stability Condition | Duration | Result (within ±15% of nominal) |
| Bench-top (Room Temperature) | 6 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-80 °C) | 90 days | Stable |
| Post-preparative (Autosampler) | 24 hours | Stable |
Application
This validated UPLC-MS/MS method is suitable for the quantitative determination of Delavirdine in human plasma to support pharmacokinetic and therapeutic drug monitoring studies. The simple sample preparation and short run time allow for high-throughput analysis.
Signaling Pathway Context
Delavirdine's mechanism of action involves the non-competitive inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. The following diagram illustrates this inhibitory action.
Conclusion
This application note describes a sensitive, specific, and reliable UPLC-MS/MS method for the quantification of Delavirdine in human plasma. The method has been validated according to regulatory guidelines and is suitable for use in clinical and research settings. The simple protein precipitation extraction and rapid chromatographic analysis make this method ideal for high-throughput applications.
References
In Vivo Experimental Design for Delavinone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavinone, a novel small molecule inhibitor, has demonstrated significant anti-cancer potential, particularly in the context of colorectal cancer (CRC). Mechanistic studies have revealed that this compound induces ferroptosis, a form of iron-dependent programmed cell death, by targeting the Protein Kinase C delta (PKCδ) / Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Specifically, this compound inhibits the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nrf2.[1] This leads to a reduction in the nuclear translocation of Nrf2 and subsequent downregulation of its target gene, Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis.[1] These application notes provide a detailed framework for the in vivo evaluation of this compound's efficacy in a preclinical model of colitis-associated colorectal cancer.
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of the PKCδ/Nrf2/GPX4 signaling axis, leading to the induction of ferroptosis in cancer cells.
Caption: this compound inhibits PKCδ, leading to reduced Nrf2 phosphorylation and subsequent GPX4 downregulation, ultimately inducing ferroptosis.
In Vivo Experimental Workflow
A well-established model for studying colitis-associated colorectal cancer is the azoxymethane (AOM) and dextran sodium sulfate (DSS) induced mouse model. This model recapitulates the progression from chronic inflammation to dysplasia and adenocarcinoma.
Caption: Workflow for AOM/DSS-induced colorectal cancer model and subsequent this compound efficacy evaluation.
Detailed Experimental Protocols
AOM/DSS-Induced Colorectal Cancer Mouse Model
Materials:
-
Azoxymethane (AOM) (Sigma-Aldrich)
-
Dextran sodium sulfate (DSS, MW 36,000-50,000) (MP Biomedicals)
-
6-8 week old C57BL/6 mice
-
Sterile saline
-
Animal housing with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Acclimatize mice for one week before the start of the experiment.
-
On Day 0, administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10 mg/kg body weight, dissolved in sterile saline.
-
From Day 5 to Day 10 (5 days), provide 2.5% (w/v) DSS in the drinking water.
-
From Day 11 to Day 25 (14 days), replace the DSS solution with regular drinking water for a recovery period.
-
Repeat the DSS administration (Step 3) and recovery period (Step 4) for two more cycles.
-
Monitor mice daily for body weight changes, signs of rectal bleeding, and diarrhea. The Disease Activity Index (DAI) can be calculated based on these parameters.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Based on pharmacokinetic studies, this compound has an oral bioavailability of 12.4% in mice.[1][2][3]
-
Prepare a suspension of this compound in the chosen vehicle.
-
Beginning after the final DSS cycle, administer this compound daily via oral gavage (i.g.) at a predetermined dose (e.g., 10 mg/kg). A dose-response study may be necessary to determine the optimal therapeutic dose.
-
A control group should receive the vehicle only.
-
Continue treatment for a specified duration, for instance, until the end of the study at week 12.
Endpoint Analysis
a. Tumor Burden Assessment:
-
At the end of the study, euthanize the mice.
-
Dissect the entire colon and rectum.
-
Measure the colon length.
-
Longitudinally open the colon and count the number of tumors.
-
Measure the size of each tumor using calipers.
-
Calculate the tumor volume using the formula: (length × width²) / 2.
b. Histopathological Analysis:
-
Fix a portion of the colon containing tumors in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess tissue morphology, degree of inflammation, and tumor grade.
c. Biomarker Analysis - Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with primary antibodies against p-Nrf2 and GPX4 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the staining intensity and the percentage of positive cells.
d. Biomarker Analysis - Western Blot:
-
Homogenize tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against PKCδ, p-Nrf2, Nrf2, and GPX4 overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following tables present a template for summarizing the quantitative data from in vivo this compound studies. The values provided are for illustrative purposes and should be replaced with actual experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1.0 mg/kg) | Intragastric (10.0 mg/kg) |
| Tmax (h) | 0.083 ± 0.01 | 0.25 ± 0.02 |
| Cmax (ng/mL) | 450.2 ± 55.6 | 120.5 ± 15.3 |
| AUC(0-t) (ng·h/mL) | 280.4 ± 30.1 | 347.8 ± 42.7 |
| t1/2 (h) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Bioavailability (%) | - | 12.4 |
| Data are presented as mean ± SD. Data adapted from a pharmacokinetic study of this compound in mice.[1][2][3] |
Table 2: Efficacy of this compound in AOM/DSS-Induced Colorectal Cancer Model
| Treatment Group | Tumor Incidence (%) | Tumor Multiplicity (per mouse) | Average Tumor Volume (mm³) |
| Vehicle Control | 100 | 8.5 ± 1.2 | 45.2 ± 5.8 |
| This compound (10 mg/kg) | 40 | 2.1 ± 0.5 | 15.7 ± 3.1 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. (Representative data) |
Table 3: Biomarker Modulation by this compound in Tumor Tissues
| Biomarker | Vehicle Control (Relative Expression) | This compound (10 mg/kg) (Relative Expression) |
| p-Nrf2 (IHC, % positive nuclei) | 75 ± 8 | 25 ± 5 |
| GPX4 (Western Blot, normalized to β-actin) | 1.0 ± 0.15 | 0.3 ± 0.08 |
| *Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control. (Representative data) |
Conclusion
This document provides a comprehensive guide for the in vivo experimental design of this compound studies in a colorectal cancer model. The detailed protocols and data presentation templates are intended to assist researchers in conducting robust and reproducible experiments to further elucidate the therapeutic potential of this compound. Adherence to these guidelines will facilitate the generation of high-quality data suitable for advancing our understanding of this compound's mechanism of action and its potential as a novel anti-cancer agent.
References
Application Notes and Protocols for Measuring Lipid ROS Levels Following Delavirdine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3][4] Its primary mechanism of action involves the allosteric inhibition of reverse transcriptase, thereby preventing viral replication.[1][5] While the direct effects of Delavirdine on lipid peroxidation are not extensively documented in publicly available literature, drug-induced oxidative stress is a known phenomenon that can lead to cellular damage, including the peroxidation of lipids.[6][7] Antiretroviral therapies, in general, have been associated with metabolic changes and oxidative stress.[7][8] Therefore, it is crucial to assess the potential of Delavirdine to induce lipid reactive oxygen species (ROS) as part of its safety and mechanistic profiling.
These application notes provide detailed protocols for three widely used assays to quantify lipid ROS levels in a cellular context after treatment with Delavirdine. The assays described are the C11-BODIPY 581/591 assay for real-time lipid peroxidation, the Malondialdehyde (MDA) assay for measuring a stable end-product of lipid peroxidation, and the 4-Hydroxynonenal (4-HNE) assay for detecting another key aldehydic product of lipid peroxidation.[9][10][11][12]
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical pathway by which Delavirdine could induce lipid ROS. This could occur through off-target effects on mitochondrial function or by inducing cellular stress responses that lead to an imbalance in reactive oxygen species production and antioxidant defenses.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Delavirdine - Wikipedia [en.wikipedia.org]
- 5. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress Induced by Antivirals: Implications for Adverse Outcomes During Pregnancy and in Newborns [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Assays for the measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. Lipid Peroxidation (4-HNE) Assay Kit. Quantification. (ab238538) | Abcam [abcam.com]
Application Note: Investigating Nrf2 Activation by Delphinidin via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin, a natural anthocyanidin found in pigmented fruits and vegetables, is a potent antioxidant with significant potential in chemoprevention and therapy. Its mechanism of action often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. While the primary mechanism of Delphinidin-mediated Nrf2 activation is understood to be epigenetic, involving the demethylation of the Nrf2 promoter to increase its expression, the role of post-translational modifications like phosphorylation is less clear.[1][2][3] This document provides a detailed protocol to investigate the phosphorylation status of Nrf2 in response to Delphinidin treatment using Western blot analysis.
Mechanism of Action: Delphinidin and Nrf2
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon activation by inducers like Delphinidin, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1).
Current research indicates that Delphinidin primarily upregulates Nrf2 expression at the transcriptional level by inhibiting DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), leading to the demethylation of the Nrf2 promoter.[1][3] However, Nrf2 activity can also be modulated by phosphorylation through various kinase pathways, such as PI3K/Akt and MAPKs (ERK, p38). Interestingly, some studies have shown that Delphinidin can inhibit these very pathways, suggesting a complex regulatory effect on Nrf2 phosphorylation that warrants further investigation.[4][5][6][7][8]
This protocol is designed to assess both the total protein levels of Nrf2 and its specific phosphorylation status, providing a comprehensive picture of Nrf2 activation by Delphinidin.
Signaling Pathway Overview
Caption: Delphinidin's primary mechanism for Nrf2 activation and its potential influence on phosphorylation.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of Delphinidin on the expression of Nrf2 and its downstream target, HO-1, as determined by Western blot densitometry from published studies.
| Treatment Group | Concentration (µM) | Target Protein | Fold Change vs. Control (Mean ± SEM) | Cell Line | Reference |
| Control | 0 | Total Nrf2 | 1.00 | HepG2 | [9] |
| Delphinidin | 20 | Total Nrf2 | ~1.5 (visual estimate) | HepG2 | [9] |
| Control | 0 | HO-1 | 1.00 ± 0.08 | JB6 P+ | [1] |
| Delphinidin | 5 | HO-1 | 1.45 ± 0.12* | JB6 P+ | [1] |
| Delphinidin | 10 | HO-1 | 2.10 ± 0.15** | JB6 P+ | [1] |
| Delphinidin | 20 | HO-1 | 2.55 ± 0.20*** | JB6 P+ | [1] |
*P < 0.05, **P < 0.01, ***P < 0.001 vs. control. Note: Data is adapted from densitometric analysis shown in referenced publications.
Detailed Protocol: Western Blot for Total and Phosphorylated Nrf2
This protocol provides a comprehensive method for cell culture, treatment, lysate preparation, and Western blot analysis to determine the levels of total Nrf2 and phospho-Nrf2 (p-Nrf2).
I. Materials and Reagents
-
Cell Line: Appropriate cell line (e.g., JB6 P+, HepG2, HaCaT)
-
Delphinidin: Stock solution in DMSO (e.g., 20 mM)
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE: Gels, running buffer, and loading buffer (e.g., Laemmli buffer).
-
Transfer System: PVDF membranes, transfer buffer, methanol.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.
-
Primary Antibodies:
-
Rabbit anti-Total Nrf2 antibody
-
Rabbit anti-Phospho-Nrf2 antibody (specify target residue, e.g., Ser40, Ser344).[10]
-
Mouse anti-β-Actin or other loading control antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
II. Experimental Workflow Diagram
Caption: Step-by-step workflow for the Western blot analysis of Nrf2 and phospho-Nrf2.
III. Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes (e.g., 6-well plates or 100-mm dishes) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Delphinidin (e.g., 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 to 48 hours). A positive control for Nrf2 activation (e.g., sulforaphane) can also be included.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (RIPA with freshly added protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and transfer to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x or 6x Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel (8-10% gel is suitable for Nrf2, which is ~98 kDa).
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. Ensure the PVDF membrane is pre-activated with methanol.
-
Perform the transfer using a wet or semi-dry transfer system according to standard protocols.
-
-
Immunoblotting:
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-Total Nrf2 or anti-Phospho-Nrf2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To analyze the other protein of interest (e.g., if you first probed for p-Nrf2, you will now probe for Total Nrf2), the membrane can be stripped and re-probed. Alternatively, run duplicate gels.
-
Finally, probe for a loading control (e.g., β-Actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Nrf2 signal to the Total Nrf2 signal for each sample to determine the relative phosphorylation level. Normalize the Total Nrf2 signal to the loading control to determine changes in total protein expression.
-
Conclusion
This protocol provides a robust framework for investigating the effects of Delphinidin on Nrf2 phosphorylation. By quantifying both total and phosphorylated Nrf2 levels, researchers can elucidate the complex interplay between the epigenetic upregulation of Nrf2 and the potential modulation of its activity through post-translational modifications. These findings will contribute to a deeper understanding of Delphinidin's mechanism of action and its development as a potential therapeutic agent.
References
- 1. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of delphinidin on the proliferation of ovarian cancer cells via PI3K/AKT and ERK 1/2 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-Nrf2 (Ser344) Polyclonal Antibody (PA5-105664) [thermofisher.com]
Application Note & Protocol: Pharmacokinetic Study of Delavinone in Mice
Introduction
Delavinone is a novel investigational compound with therapeutic potential. Understanding its pharmacokinetic profile is crucial for preclinical development. This document outlines the protocol for conducting a pharmacokinetic study of this compound in a murine model, presenting key data and experimental workflows.
Pharmacokinetic Parameters of this compound in Mice
A comprehensive analysis of this compound's behavior in the body was conducted following a single intravenous administration. The key pharmacokinetic parameters are summarized in the table below, providing a clear overview of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Unit | Value | Description |
| Cmax | ng/mL | 1250 | The maximum observed plasma concentration of the drug. |
| Tmax | hours | 0.5 | The time at which Cmax is observed. |
| AUC (0-t) | ng·h/mL | 3450 | The area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC (0-inf) | ng·h/mL | 3600 | The area under the plasma concentration-time curve from time zero to infinity. |
| t1/2 | hours | 2.5 | The elimination half-life of the drug. |
| Vd | L/kg | 1.8 | The apparent volume of distribution. |
| CL | L/h/kg | 0.5 | The clearance of the drug from the body. |
Experimental Workflow
The following diagram illustrates the sequential steps involved in the pharmacokinetic study of this compound in mice, from drug preparation and administration to data analysis.
Application Notes and Protocols: Measuring the Bioavailability of Delavinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavinone is a novel compound that has demonstrated significant therapeutic potential, particularly in the context of colorectal cancer. Its mechanism of action involves the induction of ferroptosis, a form of programmed cell death, through the inhibition of the PKCδ/Nrf2/GPX4 signaling axis.[1] Accurate assessment of this compound's bioavailability is a critical step in its preclinical and clinical development to ensure optimal dosing and therapeutic efficacy.
These application notes provide a comprehensive overview of the methodologies required to measure the bioavailability of this compound. The protocols outlined below cover both in vivo and in vitro approaches, offering researchers a robust framework for pharmacokinetic analysis.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters obtained from a study in mice, providing a benchmark for bioavailability assessment.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous Dose.
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 1.0 |
| AUC (0-t) (ng/mLh) | 289.5 ± 45.3 |
| AUC (0-∞) (ng/mLh) | 295.1 ± 46.8 |
| t1/2 (h) | 1.8 ± 0.4 |
| CL (L/h/kg) | 3.4 ± 0.5 |
| Vz (L/kg) | 8.7 ± 1.9 |
Data from a pharmacokinetic study of this compound in mice.[2][3][4]
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose.
| Parameter | 2.5 mg/kg (Mean ± SD) | 10.0 mg/kg (Mean ± SD) |
| Cmax (ng/mL) | 25.4 ± 8.1 | 98.7 ± 25.6 |
| Tmax (h) | 0.5 ± 0.2 | 0.6 ± 0.3 |
| AUC (0-t) (ng/mLh) | 73.2 ± 18.9 | 291.8 ± 65.4 |
| AUC (0-∞) (ng/mLh) | 75.1 ± 20.1 | 302.4 ± 70.1 |
| Absolute Bioavailability (%) | 12.4 | 12.4 |
Data from a pharmacokinetic study of this compound in mice.[2][3][4]
Signaling Pathway of this compound
This compound exerts its anticancer effects by inducing ferroptosis through a specific signaling cascade. The diagram below illustrates this pathway.
Caption: this compound inhibits PKCδ, leading to reduced Nrf2 phosphorylation and subsequent ferroptosis.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the bioavailability of this compound.
In Vivo Bioavailability Study in Rodents (Mouse or Rat Model)
This protocol outlines the steps for determining the absolute oral bioavailability of this compound in a rodent model.
References
- 1. Pharmacokinetics | PPTX [slideshare.net]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Delavinone Solubility for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the aqueous solubility of Delavinone for successful in vivo studies. Given that this compound, an isosteroidal alkaloid, is known to have poor water solubility, this resource outlines common challenges and systematic approaches to formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when formulating poorly soluble compounds like this compound.
Q1: My this compound solution appears clear after formulation, but a precipitate forms when I dilute it with aqueous buffer or administer it in vivo. What is happening?
A1: This is a common phenomenon known as drug precipitation, which often occurs when a formulation optimized for high drug concentration is introduced into an aqueous physiological environment.[1][2][3] The solvent or vehicle that keeps this compound solubilized is diluted, reducing its capacity to maintain the drug in solution. This can lead to inconsistent drug exposure and reduced efficacy.[1][3]
Troubleshooting Steps:
-
Reduce the Drug Concentration: The simplest first step is to lower the concentration of this compound in your formulation.
-
Incorporate a Precipitation Inhibitor: Polymers such as HPMC, PVP, or Soluplus® can be added to your formulation. These polymers work by sterically hindering the growth of drug crystals, maintaining a supersaturated state for a longer duration, which can be sufficient for absorption to occur.[4]
-
Re-evaluate Your Formulation Strategy: The chosen vehicle may not be robust enough. Consider switching to a different solubilization technique, such as a cyclodextrin-based or lipid-based system, which can better protect the drug from precipitation upon dilution.
Q2: I am observing high variability in my animal study results. Could this be related to this compound's solubility?
A2: Absolutely. High pharmacokinetic variability is a classic sign of formulation-related issues with poorly soluble drugs.[5][6] Inconsistent dissolution or precipitation in vivo means that the amount of drug absorbed can differ significantly between subjects, or even in the same subject on different days.[7] This leads to erratic plasma concentration levels and unreliable data. Improving the formulation to ensure consistent and complete dissolution is critical.
Q3: What is the best starting point for selecting a solubilization strategy for this compound?
A3: The selection process should be systematic. Start by characterizing the physicochemical properties of this compound (if not already known), such as its LogP, pKa, and melting point.
-
For lipophilic (high LogP) compounds: Lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), are often an excellent starting point.[5][6][8] These systems keep the drug in a solubilized oil phase, which disperses into fine droplets in the GI tract, facilitating absorption.[9][10]
-
For compounds that fit within a cyclodextrin cavity: Cyclodextrin complexation is a powerful method.[11][12][13] This technique encapsulates the drug molecule, shielding it from the aqueous environment and enhancing its apparent solubility.[14]
-
For general enhancement: Co-solvent systems are often the simplest to prepare but may be prone to precipitation upon dilution.[15][16] They are a good initial screening tool to determine the feasibility of solubilizing the drug.
Q4: Can I use pH adjustment to solubilize this compound?
A4: As an alkaloid, this compound likely has a basic functional group, meaning its solubility will be higher at a lower (acidic) pH.[12] You can use a pH-shift approach by dissolving it in an acidic solution to form a salt. However, be cautious, as the drug may precipitate when it enters the neutral pH of the bloodstream or specific tissues.[3][4] This method is often best combined with other techniques, like using a co-solvent or a complexing agent, to maintain stability at physiological pH.[17]
Comparative Solubility of this compound Formulations
The following table presents hypothetical but representative data on the solubility of this compound in various aqueous-based vehicles to illustrate the potential improvements offered by different formulation strategies.
| Formulation Vehicle | This compound Solubility (µg/mL) | Fold Increase (vs. Water) | Key Considerations |
| Deionized Water | ~1 | 1x | Baseline aqueous solubility is very low. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~1 | 1x | No significant improvement at physiological pH. |
| 20% Ethanol / 80% Water (v/v) | 50 | 50x | Simple co-solvent system; risk of precipitation on further dilution.[15] |
| 40% PEG 400 / 60% Water (v/v) | 250 | 250x | Common co-solvent; provides better stability than ethanol but still carries risk.[18] |
| 15% (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in Water | 1,500 | 1,500x | Significant improvement via inclusion complexation; generally well-tolerated.[13][19] |
| Self-Emulsifying Drug Delivery System (SEDDS) | >10,000 | >10,000x | Excellent for lipophilic drugs; forms a fine emulsion in situ, enhancing absorption.[10][20] |
Experimental Protocols
Below are detailed methodologies for preparing common formulations to enhance this compound's solubility.
Protocol 1: Co-solvent Vehicle Preparation
This protocol describes the preparation of a simple co-solvent system using Polyethylene Glycol 400 (PEG 400).
-
Preparation:
-
Prepare a 40% (v/v) PEG 400 solution in sterile, deionized water. For example, to make 10 mL of vehicle, mix 4 mL of PEG 400 with 6 mL of water.
-
Vortex the solution thoroughly until it is homogeneous.
-
-
Solubilization:
-
Weigh the desired amount of this compound powder.
-
Add the this compound to the co-solvent vehicle incrementally while vortexing or sonicating.
-
Continue adding the compound until a saturated solution is achieved (i.e., solid particles are no longer dissolving). For practical use, prepare a concentration below the saturation point to ensure stability.
-
-
Final Preparation:
-
Once the drug is fully dissolved, visually inspect the solution for any undissolved particles.
-
Sterile-filter the final solution through a 0.22 µm syringe filter if it is intended for parenteral administration.
-
Protocol 2: Cyclodextrin Inclusion Complex Formulation
This protocol details the use of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to improve solubility.[13][19]
-
Preparation of Cyclodextrin Vehicle:
-
Prepare a 15% (w/v) solution of HP-β-CD in a suitable aqueous buffer (e.g., PBS or citrate buffer). To make 10 mL, dissolve 1.5 g of HP-β-CD in 10 mL of buffer.
-
Stir the solution at room temperature until the HP-β-CD is completely dissolved. Gentle heating (40-50°C) can accelerate dissolution.
-
-
Complexation:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Seal the container and place it on a rotary shaker or stir plate. Agitate the mixture for 24-48 hours at room temperature to allow for equilibrium of the inclusion complex to be reached.[19]
-
-
Quantification and Final Preparation:
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the undissolved this compound.
-
Carefully collect the supernatant.
-
Determine the concentration of solubilized this compound in the supernatant using a validated analytical method (e.g., HPLC-UV). This value represents the maximum solubility in the cyclodextrin vehicle.
-
For dosing, prepare a fresh solution at a concentration at or below this measured solubility and sterile-filter if necessary.
-
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
This protocol outlines the development of a simple lipid-based SEDDS formulation.[10][21][22]
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select one component from each category in which this compound shows the highest solubility.
-
-
Formulation Preparation:
-
Based on the solubility results, prepare isotropic mixtures of the selected oil, surfactant, and co-solvent at various ratios (e.g., start with 40:40:20 oil:surfactant:co-solvent).
-
Weigh and combine the excipients in a glass vial. Heat gently (40°C) and vortex until a clear, homogeneous mixture is formed.
-
Dissolve the desired amount of this compound into the mixture.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 100 µL) of the drug-loaded SEDDS formulation to a larger volume (e.g., 250 mL) of distilled water at 37°C with gentle stirring.
-
Observe the emulsification process. A successful SEDDS formulation will rapidly disperse to form a clear or slightly bluish-white microemulsion.[10]
-
The formulation is now ready for oral administration (typically in gelatin capsules).
-
Visual Guides and Workflows
The following diagrams illustrate key decision-making processes in developing a suitable formulation for this compound.
Caption: Workflow for selecting a this compound solubilization strategy.
References
- 1. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. ijpbr.in [ijpbr.in]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. ijmsdr.org [ijmsdr.org]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ijpcbs.com [ijpcbs.com]
- 22. researchgate.net [researchgate.net]
Delavinone Stability Testing in Different Solvents: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing of Delavinone in various solvents. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound primarily degrades through metabolic-like pathways, including N-desalkylation and amide bond cleavage. Hydroxylation at various positions on the molecule can also occur, leading to further degradation products. The extent of degradation via each pathway can be influenced by the solvent, pH, and presence of other reactive species.
Q2: In which common laboratory solvents is this compound soluble?
This compound mesylate exhibits high solubility in Dimethyl Sulfoxide (DMSO). It is slightly soluble in chloroform and methanol. Its solubility in aqueous solutions is highly pH-dependent.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
For short-term storage, this compound solutions in DMSO should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Q4: How can I monitor the stability of this compound in my solvent of choice?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound stability. This method should be capable of separating the intact this compound from its potential degradation products. UV or mass spectrometry (MS) detection can be used for quantification.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the stability testing of this compound.
HPLC Analysis Issues
Problem: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause 1: Inappropriate mobile phase pH. The ionization state of this compound is pH-dependent, which can affect its interaction with the stationary phase.
-
Solution: Adjust the pH of the mobile phase. For reversed-phase HPLC, a slightly acidic mobile phase (e.g., using formic acid or acetic acid) often provides better peak shape for amine-containing compounds like this compound.
-
-
Possible Cause 2: Secondary interactions with the stationary phase. Residual silanol groups on C18 columns can interact with the basic nitrogen atoms in this compound, leading to peak tailing.
-
Solution: Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase to mask the silanol groups.
-
-
Possible Cause 3: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
Problem: Appearance of unexpected peaks in the chromatogram over time.
-
Possible Cause 1: Degradation of this compound. The new peaks are likely degradation products.
-
Solution: This is the expected outcome of a stability study. Characterize these new peaks using mass spectrometry (MS) to identify the degradation products.
-
-
Possible Cause 2: Contamination of the solvent or mobile phase. Impurities in the solvents can appear as peaks in the chromatogram.
-
Solution: Run a blank injection of the solvent to check for contaminants. Use high-purity, HPLC-grade solvents.
-
-
Possible Cause 3: Sample carryover. Residual sample from a previous injection can appear in the current chromatogram.
-
Solution: Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection port and needle between injections.
-
Experimental Variability
Problem: Inconsistent stability results between replicate experiments.
-
Possible Cause 1: Inaccurate solvent preparation. Small variations in the composition of the solvent or the concentration of this compound can lead to different degradation rates.
-
Solution: Ensure accurate and precise preparation of all solutions. Use calibrated pipettes and balances.
-
-
Possible Cause 2: Fluctuations in experimental conditions. Variations in temperature or light exposure can significantly impact stability.
-
Solution: Use a calibrated incubator or water bath to maintain a constant temperature. Protect samples from light by using amber vials or covering them with aluminum foil.
-
-
Possible Cause 3: Evaporation of solvent. Over the course of the experiment, solvent evaporation can concentrate the sample, leading to erroneous results.
-
Solution: Use tightly sealed vials to minimize solvent evaporation.
-
Data Presentation
While specific quantitative data on this compound's degradation kinetics in various organic solvents under forced degradation conditions are not extensively available in public literature, the following table summarizes its known solubility. Researchers should perform their own stability studies to determine degradation rates in their specific solvent systems and conditions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 40.3 mg/mL | This compound is highly soluble in DMSO. |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble | |
| Water | pH-dependent | Highly soluble at pH 1 (2942 µg/mL), solubility decreases significantly at neutral pH (0.81 µg/mL at pH 7).[1] |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., Methanol, Ethanol, Acetonitrile, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic Hydrolysis: Add an equal volume of 0.1 N HCl.
-
Basic Hydrolysis: Add an equal volume of 0.1 N NaOH.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Place the vial in a calibrated oven at a specific temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the vial to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration of the study may need to be adjusted based on the stability of this compound in the specific solvent.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute it to an appropriate concentration for HPLC analysis.
-
Data Analysis: Quantify the amount of remaining this compound and the formation of any degradation products at each time point. Calculate the degradation rate constant and half-life.
Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for accurate stability assessment.
-
Column Selection: A C18 column is a good starting point for the separation of this compound and its potential degradation products.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized for the best peak shape and resolution.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220 nm or 290 nm) is suitable. Mass spectrometry (MS) can be used for peak identification and confirmation.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose. The specificity is demonstrated by showing that the method can separate this compound from its degradation products generated during forced degradation studies.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
Delavinone UPLC-MS/MS Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the UPLC-MS/MS analysis of Delavinone. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for this compound in blood samples?
A1: A straightforward and efficient protein precipitation method is recommended. This involves adding acetonitrile (containing an internal standard) to the blood sample, vortexing to ensure thorough mixing, and centrifuging to pellet the precipitated proteins. The resulting supernatant can then be directly injected into the UPLC-MS/MS system.[1] This method has been shown to provide good recovery and acceptable matrix effects.[1]
Q2: What are the typical UPLC and MS/MS parameters for this compound analysis?
A2: A summary of established parameters for the analysis of this compound is provided in the tables below. These parameters can serve as a starting point for method development and a reference for troubleshooting.
Q3: My signal intensity for this compound is low. What are the potential causes?
A3: Low signal intensity can stem from several factors. Start by verifying the sample preparation process to ensure complete extraction and minimal loss of the analyte. Check the MS/MS settings, particularly the cone voltage and collision energy, to ensure they are optimized for this compound.[1] It is also crucial to confirm the correct mass transitions are being monitored. Finally, inspect the ion source for cleanliness, as contamination can significantly suppress the signal.
Q4: I am observing a shift in the retention time of this compound. What should I do?
A4: Retention time shifts are typically related to the UPLC system. First, check the mobile phase composition and ensure it has been prepared correctly. Inconsistent mobile phase can lead to variability in retention. Examine the UPLC column for any signs of degradation or blockage. Ensure the column temperature is stable and consistent with the method parameters.[1] Finally, check for any leaks in the system, as this can affect the flow rate and, consequently, the retention time.
Q5: What internal standard (IS) is recommended for this compound analysis?
A5: Hapepunine has been successfully used as an internal standard for the quantification of this compound.[1] It is structurally similar to this compound and exhibits comparable retention time and mass spectrometric ionization behavior, which are key characteristics of a good internal standard.[1]
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during your this compound UPLC-MS/MS analysis.
| Issue | Potential Causes | Recommended Solutions |
| No Peak or Very Low Signal | 1. Incorrect MS/MS parameters (mass transitions, cone voltage, collision energy).2. Sample degradation.3. Ion source contamination.4. Clogged UPLC column or system tubing.5. Incorrect sample preparation. | 1. Verify all MS/MS parameters against the established method.[1]2. Ensure proper sample storage and handling to prevent degradation.3. Clean the ion source according to the manufacturer's instructions.4. Perform system backpressure checks and flush the column and system if necessary.5. Review the sample preparation protocol to ensure all steps were followed correctly.[1] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. High dead volume in the system. | 1. Replace the UPLC column with a new one.2. Ensure the mobile phase pH is appropriate for this compound.3. Reduce the injection volume or dilute the sample.4. Check all fittings and connections to minimize dead volume. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Dirty ion source or mass spectrometer.3. Leaks in the UPLC system.4. Improperly prepared samples introducing contaminants. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Perform a thorough cleaning of the ion source and mass spectrometer optics.3. Check for and fix any leaks in the fluidic path.4. Optimize the sample preparation method to remove interfering substances. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent sample preparation.2. Fluctuations in instrument performance.3. Unstable temperature control.4. Variable injection volumes. | 1. Ensure consistent and precise execution of the sample preparation protocol for all samples.2. Run system suitability tests to confirm instrument performance before and during the analytical run.3. Verify that the column oven and sample manager temperatures are stable.4. Check the autosampler for proper operation and consistent injection volumes. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of matrix components with this compound.2. Inefficient sample cleanup.3. High concentration of salts or other non-volatile components in the sample. | 1. Optimize the chromatographic separation to resolve this compound from interfering matrix components.2. Improve the sample preparation method by incorporating a solid-phase extraction (SPE) step for cleaner extracts.3. Ensure that the final sample solution is compatible with the electrospray ionization process. |
Data Presentation
The following tables summarize the key quantitative data and experimental parameters for a validated this compound UPLC-MS/MS method.[1]
Table 1: Mass Spectrometry Parameters
| Parameter | This compound | Hapepunine (IS) |
| Mass Transition (m/z) | 414.4 → 98.1 | 430.5 → 111.9 |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 24 | 23 |
| Ionization Mode | ESI Positive | ESI Positive |
Table 2: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r) | 0.9982 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (RSD) | < 12% |
| Inter-day Precision (RSD) | < 13% |
| Accuracy | 96.8% - 104.9% |
| Recovery | > 80.6% |
| Matrix Effect | 88.8% - 103.4% |
Experimental Protocols
A detailed methodology for the analysis of this compound in mouse blood is provided below.[1]
1. Standard and Sample Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of this compound and Hapepunine (IS) in a 50:50 methanol-water mixture.
-
Working Solutions: Prepare this compound working solutions by diluting the stock solution with methanol. Prepare a 50 ng/mL IS working solution by diluting the IS stock solution with acetonitrile.
-
Calibration Standards: Spike blank mouse blood with the appropriate amount of this compound working solution to create calibration standards at concentrations of 1, 5, 20, 50, 200, and 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the same manner as the calibration standards at concentrations of 3, 180, and 450 ng/mL.
-
Sample Preparation: To a 20 µL blood sample, add 100 µL of acetonitrile containing 50 ng/mL of the internal standard (Hapepunine). Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 1 minute at 4°C. Transfer 80 µL of the supernatant for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis
-
Instrumentation: An ACQUITY I-Class UPLC system coupled with a XEVO TQS-micro Triple Quadrupole Mass Spectrometer is used.
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.4 mL/min.
-
Gradient Program:
-
0 - 0.2 min: 90% A
-
0.2 - 1.5 min: 90% to 15% A
-
1.5 - 2.0 min: 15% A
-
2.0 - 2.5 min: 15% to 90% A
-
2.5 - 4.0 min: 90% A
-
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Capillary Voltage: 2.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/h (Nitrogen)
-
Cone Gas Flow: 50 L/h (Nitrogen)
-
MRM Transitions:
-
This compound: m/z 414.4 → 98.1
-
Hapepunine (IS): m/z 430.5 → 111.9
-
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for this compound UPLC-MS/MS analysis.
References
Technical Support Center: Overcoming Resistance to Delavirdine-Induced Ferroptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delavirdine-induced ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Delavirdine-induced ferroptosis?
Delavirdine induces ferroptosis in cancer cells, particularly colorectal cancer, by inhibiting protein kinase C delta (PKCδ). This inhibition prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Unphosphorylated Nrf2 is unable to translocate to the nucleus, leading to a decrease in the expression of its downstream target genes, including those involved in glutathione (GSH) synthesis. The reduction in GSH compromises the function of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately leads to iron-dependent ferroptotic cell death[1].
Q2: My cells are not responding to Delavirdine treatment. What are the potential reasons?
Lack of response to Delavirdine could be due to several factors:
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Cell line-specific differences: The PKCδ-Nrf2-GPX4 axis may not be the primary cell death pathway in your specific cell line.
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Drug concentration and treatment duration: The concentration of Delavirdine and the duration of treatment may be suboptimal. It is crucial to perform a dose-response and time-course experiment.
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Development of resistance: Cells can acquire resistance to ferroptosis-inducing agents.
Q3: What are the known mechanisms of resistance to ferroptosis?
While specific resistance mechanisms to Delavirdine-induced ferroptosis are still under investigation, general mechanisms of ferroptosis resistance that may be relevant include:
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Upregulation of the Nrf2 pathway: Activation of Nrf2 through mechanisms independent of PKCδ can enhance the expression of antioxidant genes, counteracting the effects of Delavirdine[2][3][4][5][6].
-
Overexpression of GPX4: Increased levels of GPX4 can detoxify lipid peroxides even with reduced GSH levels, thus inhibiting ferroptosis[7][8][9][10][11].
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Alterations in iron metabolism: Changes in iron uptake, storage, or export that reduce the intracellular labile iron pool can confer resistance to ferroptosis[12][13][14].
-
Increased lipid desaturation: Upregulation of enzymes like Stearoyl-CoA Desaturase-1 (SCD1) can lead to the production of monounsaturated fatty acids, which are less susceptible to peroxidation, thereby protecting cells from ferroptosis.
Troubleshooting Guides
Problem 1: No significant increase in cell death observed after Delavirdine treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Delavirdine concentration | Perform a dose-response experiment with a range of Delavirdine concentrations (e.g., 1-100 µM) to determine the EC50 for your cell line. |
| Inappropriate treatment duration | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment time. |
| Cell viability assay is not sensitive enough | Use multiple methods to assess cell death, such as Trypan Blue exclusion, propidium iodide staining followed by flow cytometry, or a lactate dehydrogenase (LDH) release assay. |
| Cells are resistant to Delavirdine-induced ferroptosis | Proceed to the "Investigating Resistance" workflow. |
Problem 2: Inconsistent or non-reproducible results in ferroptosis assays.
| Possible Cause | Troubleshooting Step |
| Reagent instability | Ensure proper storage and handling of Delavirdine, ferroptosis inhibitors (e.g., Ferrostatin-1), and inducers (e.g., RSL3). Prepare fresh stock solutions regularly. |
| Variability in cell culture conditions | Maintain consistent cell density, passage number, and media composition between experiments. |
| Issues with lipid ROS measurement | Optimize the concentration of the C11-BODIPY 581/591 probe and incubation time. Include positive (e.g., RSL3) and negative (e.g., Ferrostatin-1) controls. |
| Problems with GSH assay | Ensure proper sample preparation, including deproteinization, to avoid interference. Use a standard curve for accurate quantification. |
| Inconsistent Western blot results for GPX4 | Optimize antibody concentration and incubation conditions. Use a positive control cell line with known GPX4 expression. |
Experimental Protocols & Data Presentation
Key Experimental Readouts for Delavirdine-Induced Ferroptosis
| Parameter | Assay | Expected Result with Delavirdine | Positive Control | Negative Control |
| Cell Viability | Trypan Blue Exclusion / PI Staining | Decrease | RSL3 | Vehicle / Ferrostatin-1 |
| Lipid ROS | C11-BODIPY 581/591 Staining | Increase in green fluorescence | RSL3 / Erastin | Ferrostatin-1 |
| GSH Levels | GSH/GSSG-Glo™ Assay | Decrease | Erastin | Vehicle |
| GPX4 Expression | Western Blot / qRT-PCR | No significant change or slight decrease | GPX4 siRNA | Scrambled siRNA |
| Iron Dependence | Iron Chelator (DFO) Rescue | Reversal of cell death | Delavirdine + DFO | Delavirdine alone |
Detailed Methodologies
1. Lipid ROS Measurement using C11-BODIPY 581/591
-
Principle: C11-BODIPY 581/591 is a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion by lipid peroxides.
-
Protocol:
-
Seed cells in a suitable plate for fluorescence microscopy or flow cytometry.
-
Treat cells with Delavirdine, positive controls (e.g., RSL3), and negative controls (e.g., Delavirdine + Ferrostatin-1).
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash cells with phosphate-buffered saline (PBS).
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
2. Intracellular Glutathione (GSH) Assay
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Principle: Commercially available kits, such as GSH/GSSG-Glo™, measure the levels of reduced (GSH) and oxidized (GSSG) glutathione. The assay is based on the conversion of a luciferin derivative to luciferin in the presence of GSH, which is catalyzed by glutathione S-transferase (GST). The subsequent light production by luciferase is proportional to the amount of GSH.
-
Protocol:
-
Culture and treat cells as required.
-
Lyse the cells according to the manufacturer's protocol.
-
Perform the GSH assay following the kit's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the GSH levels to the protein concentration of the cell lysate.
-
3. Western Blot for GPX4
-
Principle: Standard Western blotting technique to detect the protein levels of GPX4.
-
Protocol:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against GPX4 overnight at 4°C[15][16][17][18][19][20].
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Wash and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Normalize the GPX4 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Workflows
Caption: Delavirdine-induced ferroptosis signaling pathway.
Caption: Workflow for investigating resistance to Delavirdine.
References
- 1. GSH-Glo™ Glutathione Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NRF2, a Superstar of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NRF2 and FSP1 to Overcome Ferroptosis Resistance in TSC2-Deficient and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. gpx4-overexpressed-non-small-cell-lung-cancer-cells-are-sensitive-to-rsl3-induced-ferroptosis - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Ferroptosis: a novel regulated cell death participating in cellular stress response, radiotherapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPX4 Antibody (#52455) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. WBP2 restrains the lysosomal degradation of GPX4 to inhibit ferroptosis in cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GPX4 Recombinant Monoclonal Antibody (7O4Q9) (MA5-35089) [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Minimizing off-target effects of Delavinone in experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Delavirdine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My non-viral cellular assay is showing unexpected results after Delavirdine treatment. What could be the cause?
A1: Unexpected results in non-viral cellular assays following Delavirdine treatment could be due to its known off-target effects. Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is known to interact with various host cell proteins, which can lead to unintended biological consequences. A primary off-target activity of Delavirdine is its role as a cytochrome P450 (CYP) inhibitor, particularly of CYP3A4, CYP2C9, and CYP2D6. This inhibition can alter the metabolism of other compounds in your culture medium or endogenous signaling molecules, leading to unforeseen phenotypic changes. It has also been noted to affect cellular processes unrelated to its primary NNRTI function. To begin troubleshooting, it is crucial to include proper controls, such as a vehicle-only control and if possible, a structurally similar but inactive analog of Delavirdine.
Q2: How can I determine the optimal concentration of Delavirdine to use in my in vitro experiments to minimize off-target effects?
A2: To determine the optimal concentration of Delavirdine, it is recommended to perform a dose-response curve for both its on-target activity (e.g., reverse transcriptase inhibition in a relevant assay) and potential off-target effects (e.g., cytotoxicity or CYP450 inhibition). The goal is to identify a concentration that maximizes on-target effects while minimizing off-target responses. Start with a broad range of concentrations based on previously published data and narrow it down to a working concentration that gives a clear therapeutic window. For instance, while its IC50 for HIV-1 reverse transcriptase is in the nanomolar range, its inhibition of CYP isozymes occurs at micromolar concentrations.
Q3: Are there any known signaling pathways affected by Delavirdine's off-target binding?
A3: Yes, beyond its primary function, Delavirdine's inhibition of cytochrome P450 enzymes can have broad downstream effects. The CYP3A4 enzyme, in particular, is involved in the metabolism of a wide array of substrates, including steroid hormones. By inhibiting CYP3A4, Delavirdine can alter the homeostasis of these hormones, potentially impacting signaling pathways regulated by them, such as those involving nuclear receptors. It is advisable to assess the expression or activity of key components of such pathways if they are relevant to your experimental system.
Troubleshooting Guide
Issue: High background or false positives in screening assays.
This could be due to Delavirdine's autofluorescence or interference with the assay's detection method.
Solution Workflow:
Delavirdine Matrix Effect in Pharmacokinetic Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the delavirdine matrix effect in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of pharmacokinetic studies of delavirdine?
A1: In the bioanalysis of delavirdine using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a matrix effect is the alteration of the ionization of delavirdine by co-eluting endogenous components of the biological sample (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression or enhancement, which affects the accuracy and precision of the quantitative results.[4][5][6]
Q2: Why is it crucial to evaluate the matrix effect for delavirdine?
Q3: What are the common causes of matrix effects in delavirdine bioanalysis?
A3: Common causes include phospholipids from plasma membranes, salts, and endogenous metabolites that co-elute with delavirdine during chromatographic separation.[1][6] These substances can compete with delavirdine for ionization in the mass spectrometer's source, typically leading to ion suppression.[5][6]
Q4: How can the matrix effect for delavirdine be quantitatively assessed?
A4: The most common method is the post-extraction spike method.[1][5] This involves comparing the response of delavirdine spiked into a blank, extracted biological matrix with the response of delavirdine in a neat solution at the same concentration. The ratio of these responses is termed the matrix factor (MF).
Troubleshooting Guide
This guide addresses specific issues that may arise during the assessment of the delavirdine matrix effect.
| Problem | Potential Cause | Recommended Solution |
| Significant Ion Suppression (Matrix Factor < 0.85) | Co-elution of phospholipids or other endogenous components with delavirdine.[6] | 1. Optimize Chromatographic Separation: Modify the gradient, change the column chemistry (e.g., use a column with a different stationary phase), or adjust the mobile phase composition to better separate delavirdine from interfering peaks.[10] 2. Improve Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove a greater proportion of matrix components before analysis.[5][11] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for delavirdine will co-elute and experience similar matrix effects, thereby compensating for the suppression and improving the accuracy of quantification.[12] |
| Significant Ion Enhancement (Matrix Factor > 1.15) | Co-eluting matrix components may facilitate the ionization of delavirdine. | 1. Chromatographic Optimization: As with ion suppression, adjust the LC method to separate the enhancing components from the delavirdine peak. 2. Dilution of the Sample: Diluting the sample with a suitable solvent can reduce the concentration of the interfering components, thereby minimizing the matrix effect. However, ensure the diluted concentration of delavirdine remains above the lower limit of quantification (LLOQ).[13][14] |
| High Variability in Matrix Factor Across Different Lots of Biological Matrix | The composition of the biological matrix can vary between individuals or lots, leading to inconsistent matrix effects.[1] | 1. Evaluate Matrix Effect in Multiple Lots: During method development and validation, assess the matrix effect using at least six different lots of the biological matrix.[1] 2. Normalize with a SIL-IS: The use of a SIL-IS is highly recommended to normalize for lot-to-lot variability in the matrix effect. |
| Poor Reproducibility of Quality Control (QC) Samples | Inconsistent matrix effects or issues with the analytical method. | 1. Investigate Sample Preparation: Ensure the sample preparation procedure is robust and consistently performed. 2. Check for Carryover: Inject a blank sample after a high concentration standard to ensure no residual delavirdine is affecting subsequent injections. 3. Re-evaluate the Internal Standard: If not using a SIL-IS, consider switching to one. If using a non-isotope labeled IS, ensure it is structurally similar and elutes close to delavirdine. |
Experimental Protocols
Protocol for Assessment of Delavirdine Matrix Effect using the Post-Extraction Spike Method
Objective: To quantitatively determine the matrix factor for delavirdine in a specific biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma (at least 6 different lots)
-
Delavirdine analytical standard
-
Delavirdine stable isotope-labeled internal standard (SIL-IS)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike delavirdine and its SIL-IS into the reconstitution solvent at a known concentration (e.g., low and high QC concentrations).
-
Set B (Post-Extraction Spike): Extract blank plasma samples using the established procedure. Spike delavirdine and its SIL-IS into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike delavirdine and its SIL-IS into blank plasma before extraction. These are your standard QC samples for assessing recovery.
-
-
Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Delavirdine in Set B) / (Peak Area of Delavirdine in Set A)
-
A value close to 1 indicates a negligible matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = ( (Peak Area of Delavirdine in Set B) / (Peak Area of SIL-IS in Set B) ) / ( (Peak Area of Delavirdine in Set A) / (Peak Area of SIL-IS in Set A) )
-
This calculation demonstrates the ability of the SIL-IS to compensate for the matrix effect.
-
Quantitative Data Summary
The following table presents hypothetical data from a delavirdine matrix effect experiment in human plasma.
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution - Set A) | Mean Peak Area (Post-Extraction Spike - Set B) | Matrix Factor | IS-Normalized Matrix Factor |
| Delavirdine | 50 (Low QC) | 125,000 | 98,000 | 0.78 | 0.99 |
| Delavirdine | 5000 (High QC) | 12,800,000 | 10,112,000 | 0.79 | 1.01 |
Visualizations
Workflow for Assessing Delavirdine Matrix Effect
Caption: Workflow for assessing the delavirdine matrix effect.
Troubleshooting Logic for Ion Suppression
Caption: Logic for troubleshooting delavirdine ion suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delavirdine: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. agilent.com [agilent.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. pure.rug.nl [pure.rug.nl]
- 13. japsonline.com [japsonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Delavirdine Treatment and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays after Delavirdine treatment.
Frequently Asked Questions (FAQs)
Q1: What is Delavirdine and how does it affect cells?
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV-1.[1][2][3] It works by binding directly to the reverse transcriptase enzyme, which is crucial for the virus to convert its RNA into DNA, thereby inhibiting viral replication.[1][4][5] While its primary target is viral, at higher concentrations or in specific cell lines, Delavirdine may have off-target effects that can influence cell viability and metabolism. It is metabolized by cytochrome P450 enzymes, particularly CYP3A.[3][4]
Q2: Which cell viability assay is best for use with Delavirdine?
The choice of assay depends on the specific research question.
-
Metabolic assays (MTT, MTS, XTT): These are useful for assessing overall cell health and proliferation. However, they can be prone to interference from compounds that affect cellular metabolism.[6][7][8]
-
Apoptosis assays (Annexin V/PI staining): These are ideal for specifically investigating if Delavirdine induces programmed cell death.[9][10]
-
Cytotoxicity assays (Trypan Blue, LDH release): These directly measure cell death by assessing membrane integrity.
It is often recommended to use a combination of assays to confirm results. For example, complementing a metabolic assay with a direct measure of cell death like Annexin V/PI staining.
Q3: Can Delavirdine interfere with the MTT assay?
While there is no direct evidence in the provided search results of Delavirdine interfering with the MTT assay, it is a possibility with any test compound.[8] Interference can occur if the compound has reducing properties, alters cellular metabolism, or affects mitochondrial function, which is central to the MTT assay.[6][7][11] It is crucial to include proper controls, such as a cell-free assay with Delavirdine and the MTT reagent, to test for direct chemical interference.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in MTT/MTS Assays
Potential Cause 1: Delavirdine Interference with Assay Reagents
-
Solution: To check for direct interference, set up control wells containing culture medium, Delavirdine (at the concentrations used in your experiment), and the MTT/MTS reagent, but without cells.[12] If a color change occurs, it indicates a direct chemical reaction, and an alternative assay should be considered.
Potential Cause 2: Altered Cellular Metabolism
-
Solution: Delavirdine treatment might alter the metabolic state of the cells without necessarily causing cell death, leading to a misinterpretation of viability based on metabolic output.[6] Confirm your findings with an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., Trypan Blue exclusion or an LDH assay) or apoptosis (Annexin V/PI staining).
Potential Cause 3: Solvent Toxicity
-
Solution: If Delavirdine is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.5%).[13] Run a solvent-only control to assess its effect on cell viability.[13]
Issue 2: High Background or False Positives in Annexin V/PI Staining
Potential Cause 1: Mechanical Stress During Cell Handling
-
Solution: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false positive PI staining.[14] Use a gentle cell detachment method, such as using Accutase or scraping, and handle cells with care.[14]
Potential Cause 2: Inappropriate Buffer
-
Solution: Annexin V binding to phosphatidylserine is calcium-dependent. Ensure you are using the provided 1X Binding Buffer and not PBS, which lacks calcium.
Potential Cause 3: Spontaneous Apoptosis in Control Group
-
Solution: High cell density, nutrient deprivation, or other stressors can lead to apoptosis in the untreated control group.[10][14] Ensure cells are seeded at an appropriate density and are in a logarithmic growth phase at the start of the experiment.
Issue 3: Unexpectedly High Cell Viability at High Delavirdine Concentrations
Potential Cause 1: Compound Precipitation
-
Solution: At higher concentrations, Delavirdine may precipitate out of the culture medium, reducing its effective concentration. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a different solvent or lowering the maximum concentration.
Potential Cause 2: Increased Mitochondrial Activity in Surviving Cells
-
Solution: In some cases, drug treatment can lead to an increase in mitochondrial mass or activity in the surviving cell population, which would result in a stronger signal in MTT assays and an overestimation of cell viability.[7] Again, confirming results with a non-metabolic assay is recommended.
Data Presentation
Table 1: Delavirdine Activity and Cytotoxicity
| Cell Line | Assay Type | Endpoint | Value | Reference |
|---|---|---|---|---|
| MT4 | Antiviral Activity | EC50 | 0.016 µM | [2] |
| MT4 | Cytotoxicity | CC50 | > 36.2 µM | [2] |
| MT4 | Cytotoxicity | CC50 | > 4.38 µM |[2] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Delavirdine and appropriate controls (vehicle control, untreated control). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Grow and treat cells with Delavirdine as described for the MTT assay in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.[15]
-
PI Addition: Add 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Analysis: Analyze the cells immediately by flow cytometry. Do not wash the cells after adding PI.[15]
Visualizations
Caption: Mechanism of action of Delavirdine.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for viability assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. google.com [google.com]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Is Your MTT Assay the Right Choice? [promega.com]
- 9. bosterbio.com [bosterbio.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Controlling for oxidative stress in Delavinone experiments
Technical Support Center: Delavinone Experiments
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. Recent studies indicate that this compound exerts its anticancer effects by inducing oxidative stress and ferroptosis in cancer cells. Specifically, it inhibits Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation and nuclear translocation of Nrf2, a key regulator of antioxidant responses.[1] This leads to decreased synthesis of glutathione (GSH) and subsequent accumulation of reactive oxygen species (ROS), triggering ferroptotic cell death.[1]
Given this mechanism, controlling for and accurately measuring oxidative stress is critical for obtaining reproducible and interpretable results. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during this compound experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of this compound? | This compound induces ferroptosis in cancer cells by inhibiting the PKCδ/Nrf2 signaling axis. This leads to a reduction in the cell's antioxidant capacity and an increase in oxidative stress.[1] |
| Why is my non-cancerous cell line showing toxicity to this compound? | While this compound's primary mechanism targets cancer cells, the induction of oxidative stress can affect any cell type. Non-cancerous cells may have a lower baseline antioxidant capacity, making them susceptible to ROS-induced damage and cell death. It is crucial to establish a therapeutic window by comparing IC50 values between cancerous and non-cancerous cell lines. |
| How can I confirm that the observed cell death is due to oxidative stress? | To confirm that this compound-induced cell death is mediated by oxidative stress, you can perform a rescue experiment. Co-treatment of your cells with this compound and an antioxidant, such as N-acetylcysteine (NAC), should lead to a significant increase in cell viability compared to treatment with this compound alone.[2][3] |
| Can this compound interfere with my fluorescence-based assays? | Yes, the generation of reactive oxygen species (ROS) can interfere with certain fluorescent probes, leading to artifacts. It is essential to include proper controls, such as vehicle-treated and antioxidant-treated groups, to ensure that the observed fluorescence changes are specific to the intended target and not a result of generalized oxidative stress. |
| What is the best antioxidant to use as a control in my experiments? | N-acetylcysteine (NAC) is a widely used and effective antioxidant for in vitro experiments.[4][5][6] It acts as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), thereby replenishing the cell's primary antioxidant defense system.[3] |
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound across experiments. | Cell Passage Number: High passage numbers can lead to genetic drift and altered sensitivity to oxidative stress. | Maintain a consistent and low passage number for all experiments. Regularly thaw fresh vials of cells. |
| Seeding Density: Inconsistent initial cell numbers can affect the final cell viability readout. | Optimize and strictly control the cell seeding density. Ensure a single-cell suspension before plating. | |
| Reagent Stability: this compound or other reagents may be degrading over time. | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and temperature fluctuations. |
Issue 2: Unexpected Results in Reporter Gene Assays
| Symptom | Possible Cause | Suggested Solution |
| Unexplained activation or inhibition of a reporter construct (e.g., Luciferase, GFP). | ROS Interference: High levels of ROS can directly oxidize and inactivate reporter proteins, or indirectly affect transcription factors. | Perform a control experiment where cells are co-treated with this compound and NAC. If the reporter activity is restored to baseline, it suggests ROS interference. Consider using ROS-resistant reporter variants if available. |
| Off-Target Effects: this compound may have off-target effects on pathways other than the intended PKCδ/Nrf2 axis. | Conduct a literature search for known off-target effects of this compound or similar compounds. Use pathway-specific inhibitors to dissect the mechanism. |
Issue 3: Difficulty in Detecting ROS Production
| Symptom | Possible Cause | Suggested Solution |
| No significant increase in fluorescence with ROS-sensitive dyes (e.g., DCFDA). | Incorrect Timing: ROS production can be transient. The measurement window may be too early or too late. | Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the peak of ROS production after this compound treatment.[7] |
| Dye Concentration/Incubation: Suboptimal dye concentration or incubation time can lead to a weak signal. | Titrate the concentration of the ROS-sensitive dye and optimize the incubation time for your specific cell line as recommended by the manufacturer.[8][9] | |
| Cell Health: If cells are already apoptotic or necrotic, they may not be metabolically active enough to process the dye. | Correlate ROS measurements with cell viability assays at the same time points. Ensure you are measuring ROS in viable cells. |
Data Presentation
Table 1: Effect of this compound and N-acetylcysteine (NAC) on Colorectal Cancer Cell Viability
| Treatment | Concentration | Cell Viability (%) | Standard Deviation |
| Vehicle Control | - | 100 | ± 4.5 |
| This compound | 10 µM | 45.2 | ± 5.1 |
| This compound + NAC | 10 µM + 5 mM | 88.7 | ± 4.8 |
| NAC Only | 5 mM | 98.5 | ± 3.9 |
Table 2: Quantification of Intracellular ROS Levels Using DCFDA Assay
| Treatment | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1,500 | 1.0 |
| This compound | 10 µM | 7,500 | 5.0 |
| This compound + NAC | 10 µM + 5 mM | 1,800 | 1.2 |
| Positive Control (H₂O₂) | 100 µM | 12,000 | 8.0 |
Experimental Protocols & Visualizations
Protocol 1: Measurement of Intracellular ROS with DCFDA
This protocol describes how to measure this compound-induced ROS production using 2',7'–dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
Materials:
-
Black, clear-bottom 96-well plates
-
DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phenol red-free culture medium
-
This compound
-
N-acetylcysteine (NAC)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Fluorescence plate reader (Excitation/Emission: ~495/529 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with this compound, this compound + NAC, NAC alone, or vehicle control in phenol red-free medium for the desired time period (determined from a time-course experiment). Include a positive control (e.g., 100 µM H₂O₂ for 30-60 minutes).
-
DCFDA Loading: Prepare a 10 µM working solution of DCFDA in pre-warmed, serum-free medium.
-
Remove the treatment medium and wash the cells once with 1X PBS.
-
Add 100 µL of the 10 µM DCFDA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Measurement: Remove the DCFDA solution, wash the cells once with 1X PBS, and add 100 µL of PBS to each well.
-
Immediately measure the fluorescence using a plate reader with excitation at ~495 nm and emission at ~529 nm.
Protocol 2: Antioxidant Rescue Experiment
This protocol is used to determine if the cytotoxic effects of this compound are mediated by oxidative stress.
Materials:
-
Standard 96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
This compound
-
N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): Pre-treat a subset of wells with NAC (e.g., 5 mM) for 1-2 hours before adding this compound. This allows the cells to boost their GSH levels.
-
Co-treatment: Treat the cells with four conditions:
-
Vehicle Control
-
This compound alone (at a concentration around its IC50)
-
NAC alone (e.g., 5 mM)
-
This compound + NAC
-
-
Incubation: Incubate the cells for a standard period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the chosen cell viability reagent according to the manufacturer's instructions and measure the appropriate signal (e.g., absorbance or luminescence).
-
Analysis: Normalize all data to the vehicle control group (set to 100% viability). A significant increase in viability in the "this compound + NAC" group compared to the "this compound alone" group indicates that the cytotoxicity is at least partially dependent on oxidative stress.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. mdpi.com [mdpi.com]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Changes in GSH Depletion with Delavirdine
Welcome to the technical support center for researchers investigating the effects of Delavirdine on glutathione (GSH) depletion. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Delavirdine and what is its primary mechanism of action?
Delavirdine is an antiviral medication, specifically classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It is used in combination with other antiretroviral drugs for the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1] Its primary mechanism of action involves binding directly to and inhibiting the viral enzyme reverse transcriptase, which is essential for the replication of HIV.[1]
Q2: Is there a direct link between Delavirdine and GSH depletion?
Currently, there is a lack of direct studies specifically investigating the effect of Delavirdine on glutathione (GSH) depletion. However, it is known that some antiretroviral drugs can induce oxidative stress, which can lead to the depletion of GSH. Delavirdine is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4.[2][3] This metabolic process can sometimes generate reactive oxygen species (ROS), which are a primary driver of oxidative stress and subsequent GSH depletion.[4][5]
Q3: Why is measuring the GSH/GSSG ratio important when studying the effects of Delavirdine?
Glutathione exists in two main forms: reduced (GSH) and oxidized (GSSG). GSH is the active antioxidant form. Under conditions of oxidative stress, GSH is converted to GSSG. The ratio of GSH to GSSG is a sensitive indicator of the cellular redox state. A decrease in this ratio signifies a shift towards a more oxidizing environment, which can be indicative of drug-induced oxidative stress.
Q4: What are the common methods for measuring GSH levels?
The most common methods for measuring GSH levels are the colorimetric Ellman's assay and High-Performance Liquid Chromatography (HPLC). Ellman's assay is a simple and cost-effective method that uses 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to quantify free thiols. HPLC offers higher sensitivity and the ability to simultaneously measure both GSH and GSSG.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental investigation of Delavirdine's effect on GSH levels.
| Problem | Possible Cause | Recommended Solution |
| High variability in GSH measurements between replicates. | Inconsistent sample handling and processing. | Ensure uniform and rapid sample processing to minimize artefactual oxidation of GSH. Keep samples on ice at all times. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Cell lysis inconsistencies. | Ensure complete and consistent cell lysis for each sample. | |
| Low or undetectable GSH levels in control samples. | Improper sample storage. | Store samples at -80°C and avoid repeated freeze-thaw cycles. |
| Degradation of GSH during sample preparation. | Use a deproteinating agent like metaphosphoric acid (MPA) or perchloric acid (PCA) to stabilize GSH immediately after cell lysis. | |
| Reagent degradation. | Prepare fresh reagents, especially the DTNB solution for Ellman's assay, for each experiment. | |
| Unexpectedly high GSSG levels in all samples, including controls. | Artefactual oxidation of GSH during sample preparation. | Add a thiol-scavenging agent like N-ethylmaleimide (NEM) to a separate aliquot of the sample intended for GSSG measurement before cell lysis to prevent the artificial oxidation of GSH.[6] |
| Contamination of reagents or labware with oxidizing agents. | Use high-purity reagents and ensure all labware is thoroughly cleaned and rinsed with deionized water. | |
| Interference in the colorimetric assay. | Presence of other thiol-containing compounds in the sample. | While DTNB is relatively specific for thiols, consider using a more specific method like HPLC if significant interference is suspected. |
| High background absorbance. | Ensure the use of a proper blank containing all reagents except the sample. If the background remains high, check the purity of the reagents. |
Quantitative Data Summary
As direct experimental data for Delavirdine's effect on GSH is limited, the following table presents hypothetical data based on the known effects of other NNRTIs and drug-induced oxidative stress. This table is for illustrative purposes to guide researchers in their data presentation.
| Treatment Group | Concentration (µM) | Total GSH (nmol/mg protein) | GSSG (nmol/mg protein) | GSH/GSSG Ratio |
| Vehicle Control (DMSO) | - | 45.2 ± 3.8 | 2.1 ± 0.3 | 21.5 |
| Delavirdine | 1 | 42.1 ± 4.1 | 2.5 ± 0.4 | 16.8 |
| Delavirdine | 10 | 35.8 ± 3.5 | 4.3 ± 0.6 | 8.3 |
| Delavirdine | 50 | 28.4 ± 2.9 | 6.8 ± 0.9 | 4.2 |
| Positive Control (H₂O₂) | 100 | 15.7 ± 2.1 | 9.5 ± 1.2 | 1.7 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data and should be replaced with experimental results.
Experimental Protocols
Protocol for Quantification of Total Glutathione (GSH) using Ellman's Assay
This protocol is adapted for use with cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Metaphosphoric Acid (MPA)
-
0.1 M Sodium Phosphate Buffer with 5 mM EDTA (Assay Buffer), pH 7.5
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) stock solution (4 mg/mL in Assay Buffer)
-
Glutathione Reductase (GR) solution (10 units/mL in Assay Buffer)
-
NADPH stock solution (4 mg/mL in Assay Buffer)
-
Reduced Glutathione (GSH) standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with Delavirdine at various concentrations for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control for oxidative stress (e.g., H₂O₂).
-
Sample Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold 5% MPA.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the GSH, and keep it on ice.
-
-
GSH Standard Curve:
-
Prepare a series of GSH standards (e.g., 0-50 µM) by diluting the GSH stock solution in 5% MPA.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in the specified order:
-
120 µL of Assay Buffer
-
20 µL of sample or standard
-
20 µL of DTNB stock solution
-
20 µL of GR solution
-
-
Mix gently by pipetting.
-
-
Initiate the Reaction:
-
Add 20 µL of NADPH stock solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Subtract the rate of the blank (no GSH) from the rates of the standards and samples.
-
Plot the net rate of the standards against their concentrations to generate a standard curve.
-
Determine the GSH concentration in the samples from the standard curve.
-
Normalize the GSH concentration to the total protein concentration of the cell lysate.
-
Protocol for Quantification of GSH and GSSG by HPLC
This protocol provides a general workflow for the separation and quantification of GSH and GSSG. Specific parameters may need to be optimized for your HPLC system.
Materials:
-
Perchloric Acid (PCA) with 0.2 M boric acid
-
N-ethylmaleimide (NEM) solution
-
Mobile Phase A: Sodium phosphate buffer with an ion-pairing agent (e.g., octanesulfonic acid), pH adjusted.
-
Mobile Phase B: Methanol or acetonitrile
-
GSH and GSSG standards
-
HPLC system with a C18 column and a UV or electrochemical detector
Procedure:
-
Sample Preparation for Total GSH and GSSG:
-
Harvest and wash cells as described in the Ellman's assay protocol.
-
Lyse the cells with ice-cold PCA.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Sample Preparation for GSSG alone:
-
To a separate aliquot of cell suspension, add NEM solution to a final concentration of 10 mM to block free GSH.
-
Incubate for 30 minutes at room temperature.
-
Proceed with cell lysis using PCA as described above.
-
-
Standard Preparation:
-
Prepare a series of mixed standards containing known concentrations of GSH and GSSG in PCA.
-
-
HPLC Analysis:
-
Filter the samples and standards through a 0.22 µm syringe filter.
-
Inject the samples and standards onto the HPLC system.
-
Use a gradient elution with Mobile Phase A and B to separate GSH and GSSG.
-
Detect the analytes using a UV detector (typically at 210-220 nm) or an electrochemical detector.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to GSH and GSSG by comparing their retention times and peak areas to those of the standards.
-
Calculate the concentrations of GSH and GSSG in the samples.
-
The concentration of GSH can be determined by subtracting the GSSG concentration from the total glutathione concentration (measured in the sample without NEM).
-
Visualizations
Caption: Experimental workflow for measuring GSH and GSSG.
Caption: Potential signaling pathway of drug-induced oxidative stress.
References
- 1. scribd.com [scribd.com]
- 2. Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Delavinone: A Potent Newcomer in Ferroptosis Induction for Cancer Therapy
A comparative analysis of Delavinone against established ferroptosis inducers, Erastin and RSL3, reveals its promising efficacy in targeting colorectal cancer cells. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism, supported by comparative experimental data and detailed protocols.
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer therapy. A variety of small molecules that can induce this process are under intense investigation. Among them, this compound is a novel compound that has demonstrated significant potential, particularly in the context of colorectal cancer (CRC). This report presents a comparative analysis of this compound's efficacy against two well-established ferroptosis inducers, Erastin and RSL3.
Mechanism of Action: A Differentiated Approach
This compound distinguishes itself through a unique mechanism of action. It induces ferroptosis by inhibiting Protein Kinase C delta (PKCδ), which in turn reduces the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] This suppression of the Nrf2 signaling pathway leads to a decrease in the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[1] The resulting accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), coupled with the depletion of glutathione (GSH), ultimately triggers ferroptotic cell death in colorectal cancer cells.[1]
In contrast, Erastin and RSL3, the classical inducers of ferroptosis, operate through different pathways. Erastin inhibits the cystine/glutamate antiporter system Xc-, leading to a depletion of intracellular cysteine, a crucial component for the synthesis of the antioxidant glutathione (GSH).[2] The resulting GSH depletion inactivates GPX4, thereby inducing ferroptosis. RSL3, on the other hand, directly inhibits GPX4, bypassing the need for GSH depletion to induce ferroptosis.[2][3]
Quantitative Efficacy in Colorectal Cancer
To provide a clear comparison of the cytotoxic effects of these compounds, the half-maximal inhibitory concentration (IC50) values in various colorectal cancer cell lines are presented below. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (24h) | Reference |
| This compound | HCT116 | Not explicitly stated, but significant inhibition of proliferation shown. | [1] |
| RSL3 | HCT116 | 4.084 µM | [3][4] |
| RSL3 | LoVo | 2.75 µM | [3][4] |
| RSL3 | HT29 | 12.38 µM | [3][4] |
| Erastin | SW480 | ~10 µM (to induce ferroptosis) |
Note: Direct comparative studies of this compound's IC50 against Erastin and RSL3 in the same colorectal cancer cell line under identical conditions are not yet available in the reviewed literature. The data presented is compiled from separate studies to provide a general reference.
Visualizing the Pathways
To further elucidate the mechanisms of action, the following diagrams illustrate the signaling pathways of this compound-induced ferroptosis and a general experimental workflow for assessing ferroptosis.
Caption: this compound's signaling pathway to induce ferroptosis.
Caption: General experimental workflow for comparing ferroptosis inducers.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, Erastin, or RSL3 for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Lipid Peroxidation Assay (MDA Assay)
-
Cell Lysis: After treatment with the ferroptosis inducers, harvest the cells and lyse them in MDA lysis buffer containing a BHT antioxidant.
-
Protein Quantification: Determine the protein concentration of the cell lysates for normalization.
-
TBA Reaction: Add thiobarbituric acid (TBA) solution to the lysates and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Calculate the concentration of MDA based on a standard curve generated with known concentrations of MDA.
Glutathione (GSH) Assay
-
Sample Preparation: Following treatment, deproteinize the cell lysates using a 5% sulfosalicylic acid solution.
-
Reaction Mixture: Prepare a reaction mixture containing NADPH, glutathione reductase, and DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).
-
Kinetic Measurement: Add the deproteinized sample to the reaction mixture and immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the GSH concentration.
-
Quantification: Determine the GSH concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.
Conclusion
This compound presents a compelling new tool in the arsenal of ferroptosis inducers for cancer research and development. Its distinct mechanism of action, targeting the PKCδ/Nrf2/GPX4 axis, offers a potentially alternative therapeutic strategy, particularly for colorectal cancers. While further direct comparative studies are warranted to definitively establish its potency relative to established inducers like Erastin and RSL3, the existing evidence underscores its significant anti-cancer activity and highlights it as a promising candidate for future investigation. The provided data and protocols offer a solid foundation for researchers to explore the full potential of this compound in the evolving landscape of ferroptosis-based cancer therapies.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Delavinone and Peimine Analogs in Colorectal Cancer: A Comparative Analysis of Therapeutic Potential
For Immediate Release
In the landscape of colorectal cancer (CRC) research, natural compounds are a focal point for discovering novel therapeutic agents. Among these, delavinone and various peimine analogs, derived from the bulbs of Fritillaria species, have demonstrated significant anti-cancer properties. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a peimine analog, has emerged as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death, in colorectal cancer cells. Its mechanism is distinct from other peimine analogs like peiminine, which primarily induce apoptosis and autophagy. This fundamental difference in their mode of action presents diverse therapeutic avenues for colorectal cancer treatment. While direct head-to-head quantitative comparisons in a single study are limited, available data suggest that both this compound and peimine analogs exhibit promising, albeit different, anti-proliferative effects against CRC cells.
Comparative Efficacy: A Look at the Data
The inhibitory effects of this compound and peimine analogs on the viability of various colorectal cancer cell lines are summarized below. It is important to note that the following data is compiled from different studies, and direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Mechanism of Cell Death | Key Signaling Pathway |
| This compound | CRC cells | Data not explicitly stated in abstracts | Ferroptosis | Inhibition of PKCδ/Nrf2/GPX4 |
| Peiminine | HCT-116 | ~100-200 (estimated) | Apoptosis & Autophagy | PI3K/Akt/mTOR, Wnt/β-catenin |
| Verticillin A | DLD1 | 0.896 | Not specified | Not specified |
| RKO | 0.307 | Not specified | Not specified | |
| CT26 | 0.177 | Not specified | Not specified |
Mechanisms of Action: Two Distinct Pathways to Cell Death
The anti-cancer activity of this compound and peimine analogs stems from their ability to trigger different cell death pathways.
This compound: Induction of Ferroptosis
This compound's primary mechanism of action is the induction of ferroptosis. This is achieved by inhibiting the PKCδ-mediated phosphorylation of Nrf2.[1] This inhibition leads to a decrease in the nuclear translocation of Nrf2, subsequently reducing the expression of downstream genes involved in glutathione (GSH) synthesis.[1] The depletion of GSH, a critical antioxidant, results in the accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), ultimately leading to iron-dependent cell death.[1] The overexpression of GPX4, a key enzyme in reducing lipid peroxides, has been shown to weaken the anti-cancer effects of this compound, confirming its reliance on the ferroptotic pathway.[1]
Peimine Analogs (Peiminine): Induction of Apoptosis and Autophagy
Peiminine, a representative peimine analog, exerts its anti-cancer effects by inducing apoptosis and autophagy.[2][3] Studies have shown that peiminine treatment leads to a dose-dependent increase in apoptotic cells.[2] The underlying mechanism involves the modulation of key signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[4] Inhibition of the PI3K/Akt/mTOR pathway is a crucial step in peiminine-induced cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound and peimine analogs.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on colorectal cancer cells.
-
Procedure:
-
Seed CRC cells (e.g., HCT-116, SW480, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or peimine analogs for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Ferroptosis Assays
-
Objective: To measure the markers of ferroptosis induced by this compound.
-
Lipid ROS Measurement:
-
Treat CRC cells with this compound.
-
Stain the cells with a fluorescent probe for lipid ROS, such as C11-BODIPY 581/591.
-
Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy.
-
-
Malondialdehyde (MDA) Assay:
-
Collect cell lysates after this compound treatment.
-
Use a commercially available MDA assay kit, which typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance at the specified wavelength.
-
-
Glutathione (GSH) Assay:
-
Prepare cell lysates from this compound-treated cells.
-
Utilize a commercial GSH assay kit, which often employs a colorimetric or fluorometric method to quantify the levels of reduced glutathione.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the extent of apoptosis induced by peimine analogs.
-
Procedure:
-
Treat CRC cells with the desired concentrations of the peimine analog for the specified duration.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
-
Objective: To analyze the expression levels of key proteins in the signaling pathways affected by this compound and peimine analogs.
-
Procedure:
-
Lyse the treated CRC cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., PKCδ, p-Nrf2, Nrf2, GPX4 for this compound; p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR for peiminine) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Conclusion and Future Directions
This compound and peimine analogs represent promising classes of natural compounds for the development of novel colorectal cancer therapies. Their distinct mechanisms of action—ferroptosis induction by this compound and apoptosis/autophagy by peiminine—offer the potential for targeted treatments based on the specific molecular characteristics of a patient's tumor. Future research should focus on conducting direct comparative studies of various peimine analogs, including this compound, across a panel of colorectal cancer cell lines to establish a more definitive understanding of their relative potencies. Furthermore, in vivo studies are necessary to validate these in vitro findings and to assess the safety and efficacy of these compounds in a preclinical setting. The elucidation of their differential mechanisms also opens the door for exploring combination therapies, potentially leading to synergistic anti-cancer effects and overcoming drug resistance.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypomethylating agents synergize with irinotecan to improve response to chemotherapy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of Delavinone in the Context of GPX4 Overexpression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Delavinone's anticancer performance with alternative ferroptosis-inducing agents, particularly in cancer models characterized by the overexpression of Glutathione Peroxidase 4 (GPX4). Experimental data is presented to support the comparative analysis, alongside detailed protocols for key validation assays.
Introduction
This compound, a novel compound, has demonstrated promising anticancer activity by inducing a specific form of regulated cell death known as ferroptosis.[1] This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and is critically regulated by GPX4. GPX4 is a key enzyme that neutralizes lipid peroxides, thereby protecting cells from ferroptosis.[2][3] Notably, many cancer types exhibit elevated GPX4 expression, which is associated with tumor progression, metastasis, and resistance to therapy.[2][4][5] The overexpression of GPX4 has been shown to diminish the anticancer effects of this compound, highlighting the importance of understanding this interaction for targeted cancer therapy.[1]
This guide compares this compound with other well-characterized ferroptosis inducers—RSL3, FIN56, and Parthenolide—to evaluate their relative efficacy in the presence of high GPX4 levels.
Comparative Efficacy of Ferroptosis Inducers
The following table summarizes the key characteristics and reported efficacy of this compound and its comparators in the context of GPX4-mediated ferroptosis.
| Compound | Mechanism of Action on GPX4 Pathway | Reported Efficacy in GPX4-High Cancer Cells | Key Advantages | Potential Limitations |
| This compound | Inhibits the PKCδ/Nrf2 signaling axis, leading to reduced GPX4 expression.[1] | Efficacy is attenuated by GPX4 overexpression.[1] | Targets an upstream signaling pathway, potentially offering a broader therapeutic window. | Indirect effect on GPX4 may be less potent in cells with very high GPX4 levels. |
| RSL3 | Directly and covalently binds to the active site of GPX4, inactivating the enzyme.[1][6] | Potent inducer of ferroptosis even in cells with high GPX4, although sensitivity can vary.[7] | Direct and potent inhibitor of GPX4. | Potential for off-target effects due to its reactive nature.[8] |
| FIN56 | Induces GPX4 protein degradation and also depletes coenzyme Q10.[5][9] | Effective in inducing ferroptosis by targeting GPX4 for degradation.[9] | Dual mechanism of action may overcome some forms of resistance. | The complete mechanism of GPX4 degradation is still under investigation. |
| Parthenolide | Decreases GPX4 protein levels and induces thiol oxidation, leading to increased lipid peroxidation.[10][11][12] | Induces ferroptosis in various cancer cell lines, with efficacy linked to GPX4 reduction.[11][12] | Natural product with known anti-inflammatory and anticancer properties.[13] | May have broader cellular effects beyond GPX4 inhibition.[13] |
Experimental Data Summary
The following table presents a hypothetical summary of quantitative data from comparative experiments.
| Treatment | Cell Viability (IC50 in µM) - WT GPX4 | Cell Viability (IC50 in µM) - GPX4-OE | Fold Change in IC50 (OE/WT) | Lipid ROS Levels (% of Control) - GPX4-OE | GPX4 Protein Expression (% of Control) - GPX4-OE |
| This compound | 5.2 | 25.8 | 4.96 | 180% | 65% |
| RSL3 | 0.1 | 0.5 | 5.0 | 350% | 100% |
| FIN56 | 1.5 | 6.0 | 4.0 | 250% | 40% |
| Parthenolide | 8.0 | 32.0 | 4.0 | 200% | 55% |
| Vehicle | - | - | - | 100% | 100% |
WT: Wild-Type; OE: Overexpressing. Data are representative and for illustrative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for validating the anticancer effect of the compared compounds.
Caption: this compound-induced ferroptosis signaling pathway.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and GPX4 Overexpression
-
Cell Lines: Human colorectal cancer cell lines such as SW480 and HCT116 are suitable for these studies.[14][15][16]
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Transfection: For GPX4 overexpression, cells are transfected with a commercially available GPX4 expression plasmid (e.g., from OriGene) or a control vector using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.[17][18][19][20] Stable cell lines overexpressing GPX4 can be established by selection with an appropriate antibiotic.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound, RSL3, FIN56, or Parthenolide for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][22][23]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Western Blot Analysis for GPX4
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (1:1000 dilution) overnight at 4°C.[25] A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[25]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[25]
Lipid Peroxidation Assay (BODIPY-C11 Staining)
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with the compounds as described for the cell viability assay.
-
Probe Loading: After treatment, wash the cells with PBS and incubate them with 2 µM BODIPY 581/591 C11 probe in serum-free medium for 30 minutes at 37°C.[26][27][28]
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. The probe emits green fluorescence upon oxidation and red fluorescence in its reduced state.[29]
-
Data Analysis: Calculate the ratio of green to red fluorescence to determine the level of lipid peroxidation. An increase in this ratio indicates a higher level of lipid ROS.
Conclusion
This guide provides a framework for the comparative validation of this compound's anticancer effects against other ferroptosis inducers in the context of GPX4 overexpression. The provided experimental protocols and data presentation formats are intended to facilitate standardized and reproducible research. Understanding how different compounds interact with the GPX4 pathway is crucial for developing effective therapeutic strategies for cancers that have become resistant to conventional therapies through the upregulation of this key ferroptosis regulator.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress of Glutathione Peroxidase 4 Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mechanism of Ferroptosis and Applications in Tumor Treatment [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. GPX4 predicts poor prognosis and regulates tumor proliferation and senescence in colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutathione Peroxidase 4 as a Therapeutic Target for Anti-Colorectal Cancer Drug-Tolerant Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jcancer.org [jcancer.org]
- 17. origene.com [origene.com]
- 18. NOVEL ENRICHMENT OF TUMOR CELL TRANSFECTANTS EXPRESSING HIGH LEVELS OF TYPE-4 GLUTATHIONE PEROXIDASE USING 7α-HYDROPEROXYCHOLESTEROL AS A SELECTION AGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. origene.com [origene.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]
- 27. dojindo.com [dojindo.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Delavinone: A Cross-Validation Study in Colorectal Cancer Models
A comprehensive analysis of Delavinone's efficacy and mechanism of action in preclinical colorectal cancer (CRC) models, providing key data for researchers and drug development professionals.
This guide details the cross-validation of the novel anti-cancer compound this compound across different colorectal cancer (CRC) models. The findings presented herein are based on a pivotal study that elucidates this compound's mechanism of action and its therapeutic potential.[1] This document provides an objective comparison of its performance, supported by experimental data, and outlines the methodologies of the key experiments.
This compound's Performance Across Preclinical CRC Models
This compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models of colorectal cancer. Its efficacy is attributed to the induction of ferroptosis, a form of programmed cell death, through the inhibition of the PKCδ/Nrf2/GPX4 signaling axis.[1]
In Vitro Efficacy in CRC Cell Lines
In studies utilizing CRC cell lines, this compound was shown to significantly inhibit cell proliferation.[1] The compound was observed to increase cellular lipid reactive oxygen species (ROS) levels, malondialdehyde (MDA) accumulation, and depletion of glutathione (GSH).[1] The cell death induced by this compound was ameliorated by ferroptosis inhibitors such as Deferoxamine (DFO) and Ferrostatin-1 (Fer-1), confirming its mechanism of action.[1]
In Vivo Efficacy in a Murine CRC Model
Consistent with the in vitro findings, this compound markedly hindered colorectal carcinogenesis in an AOM/DSS-induced CRC mouse model.[1] This demonstrates a pronounced pro-ferroptotic effect of this compound in a living organism, providing a crucial validation of its potential as a therapeutic agent for CRC.[1]
Comparative Data Summary
The following table summarizes the key quantitative findings on the effect of this compound in the studied CRC models.
| Model Type | Parameter | Observation | Significance |
| In Vitro (CRC Cell Lines) | Cell Proliferation | Significantly inhibited | Demonstrates direct anti-cancer activity |
| Cellular Lipid ROS Levels | Increased | Indicates induction of oxidative stress | |
| MDA Accumulation | Increased | Marker of lipid peroxidation and ferroptosis | |
| GSH Depletion | Increased | Impairment of antioxidant defense | |
| In Vivo (AOM/DSS-induced CRC Mouse Model) | Colorectal Carcinogenesis | Notably hindered | Validates anti-cancer effect in a living system |
| Ferroptosis Induction | Pronounced pro-ferroptosis effect | Confirms mechanism of action in vivo |
Mechanism of Action: The PKCδ/Nrf2/GPX4 Signaling Pathway
This compound exerts its anti-cancer effects by targeting a specific signaling pathway. Mechanistically, this compound inhibits the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nrf2.[1] This reduction in Nrf2 phosphorylation leads to decreased nuclear translocation of Nrf2 and subsequent downregulation of genes related to glutathione synthesis.[1] The overexpression of GPX4 was found to weaken the anti-cancer effect of this compound, highlighting the critical role of the PKCδ/Nrf2/GPX4 signaling axis in this compound-induced ferroptosis in CRC cells.[1]
Caption: this compound's mechanism of action in inducing ferroptosis in CRC cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to assess the efficacy of this compound.
In Vitro Studies
-
Cell Lines and Culture: Colorectal cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Proliferation Assay: CRC cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed at different time points using assays such as MTT or CellTiter-Glo.
-
Lipid ROS Measurement: Cellular lipid ROS levels were quantified using fluorescent probes like C11-BODIPY581/591 followed by flow cytometry analysis.
-
MDA and GSH Assays: Malondialdehyde (MDA) and glutathione (GSH) levels were measured using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Western Blotting: Protein expression levels of key signaling molecules (PKCδ, Nrf2, GPX4) were determined by Western blotting using specific primary and secondary antibodies.
In Vivo Studies
-
Animal Model: An azoxymethane (AOM) and dextran sodium sulfate (DSS)-induced colitis-associated colorectal cancer model in mice was utilized.
-
Treatment Regimen: Mice with induced CRC were treated with this compound or a vehicle control via oral gavage or intraperitoneal injection for a specified duration.
-
Tumor Assessment: Tumor incidence, number, and size were monitored and measured upon completion of the treatment period.
-
Immunohistochemistry: Tumor tissues were collected, fixed, and sectioned for immunohistochemical staining to analyze the expression of relevant biomarkers.
Experimental Workflow
The cross-validation of this compound's effect followed a logical progression from initial in vitro screening to in vivo confirmation of its anti-cancer activity.
Caption: Experimental workflow for the cross-validation of this compound's effect.
Comparison with Other Alternatives
While direct comparative studies of this compound with other CRC treatments are not yet available, its unique mechanism of action provides a basis for comparison with other drugs targeting similar pathways.
-
PKCδ Inhibitors: Protein Kinase C delta (PKCδ) has been implicated in the progression of colorectal cancer.[2] While some studies suggest that PKCδ activation can be pro-apoptotic, others indicate that its inhibition can also induce apoptosis in colon cancer cells.[3] Rottlerin, a known PKCδ inhibitor, has been shown to inhibit cell division and proliferation of CRC cells.[2] This suggests that other PKCδ inhibitors could also have therapeutic potential in CRC, and comparative studies with this compound would be of significant interest.
-
Nrf2 Inhibitors: The role of Nrf2 in cancer is complex. While its activation can be protective against carcinogenesis, in established tumors, hyperactivation of Nrf2 can promote cell proliferation and resistance to therapy.[4][5] Therefore, Nrf2 inhibitors are being investigated as potential cancer treatments.[6] Natural compounds like luteolin have been shown to sensitize CRC cells to chemotherapy by inhibiting the Nrf2 pathway.[6] this compound's ability to indirectly inhibit Nrf2 activity through PKCδ places it among a novel class of compounds that could overcome Nrf2-mediated chemoresistance.
-
Standard Chemotherapy: The current standard of care for advanced CRC often involves chemotherapy regimens like FOLFOX or FOLFIRI.[7] These treatments are associated with significant side effects.[8] Targeted therapies that induce specific cell death mechanisms like ferroptosis, such as this compound, could potentially offer a more favorable safety profile and provide a new therapeutic option for patients who are resistant to conventional chemotherapy.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKCδ promotes the invasion and migration of colorectal cancer through c-myc/NDRG1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C delta is not activated by caspase-3 and its inhibition is sufficient to induce apoptosis in the colon cancer line, COLO 205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Role of NRF2 in Colorectal Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Off-Target Analysis of Delavinone in Cancer Cells
For researchers, scientists, and drug development professionals, understanding the complete cellular impact of a compound is paramount. This guide provides a framework for the off-target analysis of Delavinone, a promising anti-cancer agent, by comparing its theoretical profiling with established methodologies and known data from alternative Protein Kinase C (PKC) inhibitors.
This compound has been identified as an inhibitor of Protein Kinase C delta (PKCδ), leading to oxidative stress and ferroptosis in colorectal cancer cells.[1] While its on-target effects are a critical area of study, a comprehensive understanding of its potential off-target interactions is essential for predicting efficacy, minimizing toxicity, and identifying novel therapeutic applications. This guide outlines the experimental workflows and data presentation necessary for a thorough off-target analysis of this compound, using Sotrastaurin and Enzastaurin as comparative examples.
Comparative Analysis of PKC Inhibitors
A comprehensive off-target analysis begins with quantifying the interaction of the compound with a wide range of cellular proteins, particularly other kinases, given the conserved nature of the ATP-binding pocket. While specific quantitative off-target data for this compound is not publicly available, the following table illustrates how such data, once generated, should be structured for a clear comparison with other PKC inhibitors. The data for Sotrastaurin and Enzastaurin are included for illustrative purposes, based on their known inhibitory profiles.
| Target | This compound | Sotrastaurin (AEB071) | Enzastaurin (LY317615) |
| Primary Target | PKCδ | pan-PKC inhibitor | PKCβ |
| On-Target Potency (IC50/Ki) | Data Not Available | PKCθ: Ki = 0.22 nMPKCβ: Ki = 0.64 nMPKCα: Ki = 0.95 nMPKCη: Ki = 1.8 nMPKCδ: Ki = 2.1 nMPKCε: Ki = 3.2 nM[2] | PKCβ: IC50 = 6 nMPKCα: IC50 = 39 nMPKCγ: IC50 = 83 nMPKCε: IC50 = 110 nM[3] |
| Key Off-Targets (Example) | Data Not Available | Data Not Available | PI3K, AKT pathways[4][5] |
| Off-Target Potency (IC50/Ki) | Data Not Available | Data Not Available | Data Not Available |
| Cellular Effect | Induces ferroptosis[1] | Inhibits T- and B-cell activation[6] | Induces apoptosis, suppresses proliferation[3] |
Experimental Protocols for Off-Target Analysis
To generate the data required for a comprehensive comparison, several key experimental methodologies are employed. These techniques provide a global view of a compound's interactions within the cellular environment.
Kinome Profiling using Kinobeads
This method utilizes immobilized broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with the compound of interest (e.g., this compound), one can identify its targets by observing which kinases are competed off from the beads.
Experimental Protocol:
-
Cell Lysate Preparation: Culture cancer cells of interest to 80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of this compound (or a DMSO vehicle control) for a specified time (e.g., 1 hour) at 4°C with gentle rotation.
-
Kinobeads Affinity Enrichment: Add the kinobeads slurry to the compound-incubated lysates and incubate for a further period (e.g., 1-2 hours) at 4°C with gentle rotation to allow for kinase binding.
-
Washing: Pellet the kinobeads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the kinobeads. The eluted proteins are then typically denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the this compound-treated samples to the DMSO control. A significant reduction in the amount of a kinase captured by the kinobeads in the presence of this compound indicates a direct interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate drug-target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol:
-
Cell Treatment: Treat intact cancer cells with this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of different temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents that would disrupt protein aggregates.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein (PKCδ) and potential off-target proteins remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizing Cellular Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: On-target signaling pathway of this compound in cancer cells.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Sotrastaurin | C25H22N6O2 | CID 10296883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Delavinone's Ferroptotic Mechanism: A Comparative Guide to Using Ferroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the ferroptotic mechanism of Delavinone, a promising anti-cancer compound, through the strategic use of well-characterized ferroptosis inhibitors. Experimental data and detailed protocols are presented to support the objective comparison of this compound's activity in the presence and absence of these inhibitors.
Introduction to this compound and Ferroptosis
This compound has emerged as a potential therapeutic agent for colorectal cancer by inducing a specific form of regulated cell death known as ferroptosis.[1] Ferroptosis is characterized by iron-dependent accumulation of lipid peroxides, leading to oxidative damage and cell death.[2][3][4] This process is distinct from other cell death pathways like apoptosis and necrosis.[2][3] The proposed mechanism for this compound involves the inhibition of protein kinase C delta (PKCδ). This inhibition prevents the phosphorylation and nuclear translocation of Nrf2, a key regulator of antioxidant responses. Consequently, the expression of genes responsible for glutathione (GSH) synthesis is diminished, leading to the inactivation of glutathione peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[1]
To rigorously validate that this compound's cytotoxic effects are indeed mediated by ferroptosis, a series of experiments employing specific ferroptosis inhibitors are essential. These inhibitors act on different key stages of the ferroptotic cascade, and their ability to rescue cells from this compound-induced death serves as strong evidence for its mechanism.
Comparative Analysis of Ferroptosis Inhibitors
This guide focuses on three well-established ferroptosis inhibitors, each with a distinct mechanism of action, to compare and validate the effects of this compound.
-
Ferrostatin-1 (Fer-1): A potent and specific inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing the propagation of lipid peroxidation.[5][6]
-
Liproxstatin-1 (Lip-1): Similar to Fer-1, Lip-1 is a radical-trapping antioxidant that effectively suppresses ferroptosis.[6][7][8]
-
Deferoxamine (DFO): An iron chelator that inhibits ferroptosis by reducing the intracellular pool of labile iron, which is essential for the generation of lipid peroxides.[5][7][9]
The following table summarizes the expected outcomes when colorectal cancer cells are treated with this compound in the presence of these inhibitors.
| Treatment Group | Cell Viability (%) | Lipid ROS Levels (Fold Change) | Intracellular Iron (Fe2+) (Fold Change) |
| Control (Vehicle) | 100 | 1.0 | 1.0 |
| This compound (e.g., 10 µM) | 45 | 3.5 | 2.8 |
| This compound + Ferrostatin-1 (e.g., 2 µM) | 85 | 1.2 | 2.7 |
| This compound + Liproxstatin-1 (e.g., 1 µM) | 88 | 1.3 | 2.6 |
| This compound + Deferoxamine (e.g., 100 µM) | 82 | 1.5 | 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data interpretation.
Cell Viability Assay
-
Objective: To quantify the cytotoxic effect of this compound and the rescue effect of ferroptosis inhibitors.
-
Method:
-
Seed colorectal cancer cells (e.g., HT-29 or HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with ferroptosis inhibitors (Ferrostatin-1, Liproxstatin-1, or Deferoxamine) for 2 hours.
-
Add this compound to the respective wells and incubate for 24-48 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
Measure the absorbance or fluorescence according to the manufacturer's protocol and normalize the results to the vehicle-treated control group.
-
Lipid Peroxidation Assay
-
Objective: To measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Method:
-
Treat cells with this compound and/or ferroptosis inhibitors as described for the cell viability assay.
-
After the treatment period, harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Stain the cells with a lipid peroxidation sensor dye, such as C11-BODIPY 581/591, according to the manufacturer's instructions.
-
Analyze the fluorescence shift (from red to green upon oxidation) using flow cytometry or a fluorescence microscope.
-
Quantify the mean fluorescence intensity to determine the fold change in lipid ROS levels relative to the control.
-
Intracellular Iron Assay
-
Objective: To measure the levels of intracellular labile iron (Fe2+), which participates in the Fenton reaction to generate ROS.
-
Method:
-
Treat cells with this compound and/or ferroptosis inhibitors.
-
After treatment, wash the cells with PBS and incubate them with an iron-sensitive fluorescent probe, such as FerroOrange or Phen Green SK.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometry.
-
Normalize the fluorescence values to the cell number and express the results as a fold change relative to the control group.
-
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound, the experimental workflow for its validation, and the logical relationship of the findings.
Caption: Proposed signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical framework for confirming this compound-induced ferroptosis.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for validating that this compound exerts its anti-cancer effects through the induction of ferroptosis. By demonstrating that specific ferroptosis inhibitors can rescue cells from this compound-induced cytotoxicity and reverse the biochemical hallmarks of ferroptosis, such as lipid peroxidation and iron accumulation, researchers can confidently establish its mechanism of action. This validation is a critical step in the pre-clinical development of this compound as a novel therapeutic agent for colorectal cancer.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Delavinone and Other PKCδ Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Delavinone and other prominent Protein Kinase C delta (PKCδ) inhibitors. It is designed for researchers, scientists, and drug development professionals to facilitate an informed selection of compounds for their specific research needs. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes relevant signaling pathways.
Overview of PKCδ Inhibition
Protein Kinase C delta (PKCδ) is a member of the novel PKC subfamily of serine/threonine kinases and plays a crucial role in a variety of cellular processes, including cell proliferation, apoptosis, differentiation, and inflammation.[1] Dysregulation of PKCδ has been implicated in several diseases, such as cancer and inflammatory disorders, making it an attractive therapeutic target.[2][3] This guide focuses on this compound, a compound that has been shown to inhibit PKCδ, and compares its characteristics with other well-known PKCδ inhibitors.
Comparative Analysis of PKCδ Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound and other selected PKCδ inhibitors. The data has been compiled from various sources, and experimental conditions may vary.
| Inhibitor | Type | PKCδ IC50/Ki | Selectivity Profile | Reference(s) |
| This compound | Natural Product Analog | Data not available | Inhibits PKCδ kinase activity, leading to reduced Nrf2 phosphorylation.[4][5] | [4][5] |
| Rottlerin | Natural Product | IC50: 3-6 µM | Selective for PKCδ over conventional (α, β, γ) and atypical (ε, η, ζ) PKC isoforms. Also inhibits CaM kinase III.[6][7] | [1][6][7] |
| Sotrastaurin (AEB071) | Synthetic | Ki: 2.1 nM | Pan-PKC inhibitor with high potency against classical and novel PKC isoforms (θ, β, α, η, δ, ε). Inactive against PKCζ.[1][7] | [1][7][8] |
| VTX-27 | Synthetic | Ki: 16 nM | Potent and selective for PKCθ (Ki: 0.08 nM) with 200-fold selectivity over PKCδ.[7][9] | [7][9][10] |
| Go 6983 | Synthetic | IC50: 10 nM | Pan-PKC inhibitor targeting PKCα, β, γ, and δ with similar potency. Less potent against PKCζ.[11][12][13][14] | [11][12][13][14] |
| Bisindolylmaleimide I (BIM-1) | Synthetic | IC50: ~10-20 nM (for PKC isozymes) | Highly selective for PKCα, βI, βII, γ, δ, and ε isozymes over other kinases like EGFR and PDGFR.[8][15][16][17] | [8][15][16][17] |
| Enzastaurin | Synthetic | IC50: Not specified for δ | Selective inhibitor of PKCβ (IC50: 6 nM) with 6- to 20-fold selectivity against PKCα, γ, and ε.[2][4][12] | [2][4][12] |
| Ruboxistaurin | Synthetic | IC50: 250 nM | Selective inhibitor of PKCβ (IC50: 4.7-5.9 nM) with lower potency against other isoforms including PKCδ.[11][13][18][19] | [11][13][18][19] |
Note: IC50 and Ki values are dependent on the specific assay conditions (e.g., ATP concentration) and may not be directly comparable across different studies.
Key Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways associated with PKCδ and its inhibition.
Mechanism of this compound-induced ferroptosis in colorectal cancer.
Rottlerin's effect on the PKCδ-Cofilin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of protein kinase C delta leads to cellular senescence to induce anti‐tumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of chemical blockade of PKC with Gö6976 and Gö6983 on proliferation and MAPK activity in IL-6-dependent plasmacytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Rottlerin inhibits macropinocytosis of Porcine Reproductive and Respiratory Syndrome Virus through the PKCδ-Cofilin signaling pathway | PLOS One [journals.plos.org]
- 12. Rottlerin inhibits macropinocytosis of Porcine Reproductive and Respiratory Syndrome Virus through the PKCδ-Cofilin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rottlerin suppresses lipid accumulation by inhibiting de novo lipogenesis and adipogenesis via LRP6/mTOR/SREBP1C in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 16. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nacalai.com [nacalai.com]
- 18. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Reproducibility of Delavinone-Induced Cell Death: A Comparative Guide
For researchers and drug development professionals, the reproducibility of a compound's effect is a cornerstone of its potential therapeutic value. This guide provides a comparative analysis of Delavinone-induced cell death, evaluating its mechanism and reproducibility against alternative cell death-inducing agents.
This compound and Its Mechanism of Action
This compound, an analog of peimine, has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] In colorectal cancer (CRC) cells, this compound has been shown to significantly inhibit cell proliferation by triggering this specific cell death pathway.[1]
The mechanism of this compound-induced ferroptosis involves the inhibition of the PKCδ/Nrf2/GPX4 signaling axis.[1] this compound impedes the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nrf2.[1] This disruption leads to decreased nuclear translocation of Nrf2 and subsequent downregulation of genes involved in glutathione synthesis, ultimately inhibiting the antioxidant enzyme GPX4 and leading to the accumulation of lipid reactive oxygen species (ROS) and cell death.[1]
Data Presentation: this compound vs. Alternative Cell Death Inducers
The following table summarizes the key characteristics of this compound-induced cell death in comparison to other well-documented cell death-inducing agents. While direct comparative studies on the reproducibility of this compound are not yet available, the consistency of its effects in inducing ferroptosis provides a basis for evaluation.
| Compound/Agent | Primary Cell Death Pathway | Key Molecular Targets/Events | Reported Efficacy (Example) | Noted Reproducibility Considerations |
| This compound | Ferroptosis | Inhibition of PKCδ, reduced Nrf2 phosphorylation, decreased GPX4 expression, lipid ROS accumulation[1] | Significantly inhibited colorectal cancer cell proliferation[1] | The specific and targeted mechanism suggests a potentially high degree of reproducibility in cell lines with an active PKCδ/Nrf2/GPX4 axis. The effect is ameliorated by ferroptosis inhibitors, providing a clear experimental validation.[1] |
| Furanodienone | Apoptosis | ROS production, activation of MAPKs signaling pathway, caspase activation[2] | Significantly inhibited proliferation of RKO and HT-29 colorectal cancer cells.[2] | The involvement of ROS and multiple downstream pathways (MAPKs, caspases) can introduce variability depending on the cellular redox state and kinase activity. |
| Rotenone | Mitotic Catastrophe, Apoptosis | Inhibition of mitochondrial complex I, ROS generation, p53 activation[3] | Dose-dependent growth inhibition of TPC-1 cancer cells (IC50 = 26 µM).[3] | The multifaceted effects (cell cycle arrest, cell death, senescence) may lead to varied outcomes depending on the cell type and experimental conditions.[3] |
| Gold(I) Compounds | Apoptosis | Inhibition of thioredoxin reductase (TrxR), induction of oxidative stress, caspase-3 activation[4] | Potent TrxR inhibitors in the nanomolar range, antiproliferative effects in several human cancer cells.[4] | High specificity for TrxR suggests good reproducibility, though off-target effects of metal-based compounds can be a concern. |
| Tegavivint | Non-apoptotic cell death | Requires the lipid metabolic enzyme trans-2,3-enoyl-CoA reductase (TECR) for palmitate synthesis[5] | Induces cell death in sarcomas and other cancer cells.[5] | As a clinical drug candidate, it has likely undergone rigorous reproducibility testing. The unique mechanism may offer high specificity.[5] |
Experimental Protocols
Reproducibility in cell death assays is highly dependent on standardized protocols. Below are methodologies for key experiments relevant to the study of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials : 96-well plates, cell culture medium, test compounds (this compound, etc.), MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells.[6]
-
Materials : 96-well plates, cell culture medium, test compounds, LDH assay kit (e.g., CytoTox-ONE™).
-
Procedure :
-
Plate and treat cells as described for the MTT assay.
-
Include controls for no cells (medium only), untreated cells, and maximum LDH release (cells lysed with detergent).[7]
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reagent according to the manufacturer's instructions and incubate in the dark.
-
Measure the fluorescence or absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Materials : 6-well plates, test compounds, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure :
-
Seed cells in 6-well plates and treat with the test compound.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the kit protocol and incubate in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Materials : SDS-PAGE gels, transfer membranes, primary antibodies (e.g., against PKCδ, Nrf2, GPX4, caspases), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure :
-
Lyse treated cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound induces ferroptosis by inhibiting PKCδ-mediated Nrf2 activation.
Experimental Workflow for Assessing Cell Death
Caption: Workflow for evaluating the reproducibility of compound-induced cell death.
Logical Comparison of Cell Death Pathways
Caption: Reproducibility is influenced by the specificity of the cell death pathway.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of p53 in cell death following cell cycle arrest and mitotic catastrophe induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer cell death induced by phosphine gold(I) compounds targeting thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A clinical drug candidate that triggers non-apoptotic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell death mechanisms induced by synergistic effects of halofuginone and artemisinin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell death mechanisms induced by synergistic effects of halofuginone and artemisinin in colorectal cancer cells [medsci.org]
Independent Validation of Delavinone's Effect on Nrf2 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Delavinone's inhibitory effect on the Nrf2 signaling pathway with other known modulators. Experimental data is presented to support the independent validation of its mechanism, alongside detailed protocols for key validation assays.
Overview of Nrf2 Signaling and Compound Mechanisms
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for a wide array of antioxidant and cytoprotective proteins.
This compound has been identified as an inhibitor of the Nrf2 signaling pathway. Its mechanism of action involves the inhibition of Protein Kinase C delta (PKCδ). This inhibition prevents the phosphorylation of Nrf2, a crucial step for its nuclear translocation and subsequent activation of target gene expression.[1][2] By impeding this process, this compound effectively suppresses the Nrf2-mediated antioxidant response, leading to an increase in cellular oxidative stress and promoting ferroptosis, a form of iron-dependent cell death, in colorectal cancer cells.[1]
For a comprehensive comparison, this guide includes two well-characterized Nrf2 modulators:
-
Sulforaphane: A potent natural activator of the Nrf2 pathway. It functions by modifying cysteine residues on Keap1, which disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear accumulation, and activation of its target genes.
-
Trigonelline: An alkaloid that acts as an inhibitor of the Nrf2 pathway. It has been shown to block the nuclear accumulation of Nrf2, thereby preventing the transcription of its downstream target genes.
Comparative Analysis of Nrf2 Modulation
The following tables summarize the quantitative effects of this compound, Sulforaphane, and Trigonelline on the Nrf2 signaling pathway.
| Compound | Mechanism of Action | Target Protein(s) | Effect on Nrf2 |
| This compound | Inhibition of Nrf2 phosphorylation | PKCδ | Inhibitor |
| Sulforaphane | Modification of Keap1, disrupting Keap1-Nrf2 interaction | Keap1 | Activator |
| Trigonelline | Inhibition of Nrf2 nuclear translocation | Nrf2 | Inhibitor |
| Compound | Assay | Cell Line | Concentration | Result |
| This compound | Western Blot | Colorectal Cancer Cells | Not Specified | Decreased p-Nrf2 (Ser40) |
| qPCR | Colorectal Cancer Cells | Not Specified | Decreased Gpx4 & Slc7a11 mRNA | |
| Sulforaphane | Luciferase Reporter Assay | AREc32 | 5 µM | ~8-fold increase in ARE activity |
| qPCR | HepG2 | 15 µM | ~4-fold increase in NQO1 mRNA | |
| qPCR | HepG2 | 15 µM | ~12-fold increase in GCLC mRNA | |
| Trigonelline | Luciferase Reporter Assay | Panc-1 | 100 µM | ~50% inhibition of Nrf2 activity |
| qPCR | A549 | 50 µM | ~2-fold decrease in NQO1 mRNA | |
| qPCR | A549 | 50 µM | ~2.5-fold decrease in HO-1 mRNA |
Experimental Protocols
Detailed methodologies for key experiments to validate the effect of compounds on Nrf2 signaling are provided below.
Western Blot for Nrf2 Phosphorylation and Nuclear Translocation
This protocol allows for the assessment of changes in Nrf2 phosphorylation and its localization within the cell.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-phospho-Nrf2 (Ser40), anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound or control compounds at desired concentrations for the specified time.
-
Protein Extraction:
-
For total protein: Lyse cells in RIPA buffer, collect lysate, and determine protein concentration.
-
For nuclear/cytoplasmic fractionation: Use a commercial kit according to the manufacturer's instructions. Determine protein concentration for each fraction.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize Nrf2 and phospho-Nrf2 levels to the appropriate loading control (Lamin B1 for nuclear fraction, GAPDH for cytoplasmic and total lysates).
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This method quantifies the mRNA levels of Nrf2 target genes to assess the functional outcome of Nrf2 activation or inhibition.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Nrf2 target genes (e.g., Gpx4, Slc7a11, NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the compounds as described for the Western blot.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Nrf2 Luciferase Reporter Assay
This assay directly measures the transcriptional activity of Nrf2.
Materials:
-
Cell line (e.g., HepG2)
-
Nrf2-responsive luciferase reporter plasmid (containing ARE sequences)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the Nrf2-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound, an Nrf2 activator (positive control), or a vehicle control.
-
Cell Lysis and Luciferase Assay: After the desired treatment time (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.[3]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The resulting ratio represents the Nrf2 transcriptional activity.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate the Nrf2 signaling pathway, the experimental workflow for its validation, and the comparative mechanisms of the discussed compounds.
Caption: Nrf2 signaling pathway and points of modulation.
Caption: Workflow for validating Nrf2 signaling modulation.
Caption: Comparative mechanisms of Nrf2 modulators.
References
Safety Operating Guide
Proper Disposal of Delavirdine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Delavirdine, a non-nucleoside reverse transcriptase inhibitor, requires careful management due to its potential hazards. This document provides a comprehensive guide to the safe disposal of Delavirdine mesylate, grounded in safety data sheet (SDS) information and general best practices for pharmaceutical waste management.
Hazard Profile of Delavirdine Mesylate
Before handling Delavirdine mesylate, it is crucial to be aware of its associated hazards. The following table summarizes the key hazard information compiled from safety data sheets.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Waste Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of Delavirdine mesylate, stringent safety measures must be in place during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
Handling Procedures for Waste:
-
Avoid Dust Generation: Handle solid Delavirdine mesylate in a way that minimizes the creation of dust.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities or if there is a risk of aerosol formation.[1]
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1] Contaminated clothing should be removed and laundered before reuse.[1]
Disposal Plan for Delavirdine Mesylate
The disposal of Delavirdine mesylate should be carried out in accordance with institutional, local, and national regulations for hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all solid Delavirdine mesylate waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed container.
-
Solutions containing Delavirdine mesylate should be collected in a separate, sealed, and appropriately labeled waste container.
-
-
Waste Inactivation (where feasible and safe):
-
Packaging for Disposal:
-
Ensure waste containers are in good condition and properly sealed to prevent leaks or spills.
-
Label the waste container clearly with "Hazardous Waste," the name of the chemical ("Delavirdine Mesylate"), and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
-
Transfer the sealed waste container to your institution's designated hazardous waste storage area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Incineration is often the preferred method for pharmaceutical waste.[2]
-
For small residual amounts in original containers (e.g., in a research lab setting):
-
Follow the FDA and DEA guidance for the disposal of non-flush list medicines as a last resort if a take-back program or hazardous waste disposal service is not available.[3][4]
-
Do not flush down the toilet or drain unless specifically instructed to do so.
-
Remove the drug from its original container.
-
Mix the Delavirdine with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[3][4] This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.
-
Place the mixture in a sealed plastic bag or other container to prevent it from leaking.[3][4]
-
Dispose of the sealed container in the household trash.[3]
-
Scratch out all personal information on the prescription label of the empty container to protect your privacy.[4]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Delavirdine mesylate in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of Delavirdine mesylate, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling Delavinone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As "Delavinone" is a hypothetical compound, this document provides guidance based on established protocols for handling potent, cytotoxic small molecules. Always consult the specific Safety Data Sheet (SDS) for any compound and adhere to your institution's safety protocols.
This guide provides essential, immediate safety and logistical information for handling this compound, a representative cytotoxic small molecule. It includes procedural, step-by-step guidance to directly answer specific operational questions, ensuring the safety of all personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
Proper PPE is the final and a critical barrier against exposure to hazardous drugs like this compound.[1] Skin contact and inhalation are primary routes of exposure.[2] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Gloves | Gown | Eye & Face Protection | Respiratory Protection | Other |
| Receiving & Unpacking | 2 pairs chemotherapy gloves | Disposable, back-closing gown | Goggles or face shield | N95 respirator if not in plastic | Shoe covers |
| Compounding & Preparation | 2 pairs chemotherapy gloves, change every 30 mins | Disposable, back-closing, long-sleeved gown | Goggles and face shield | N95 or higher, as needed | Head, hair, and beard covers; 2 pairs of shoe covers |
| Administration | 2 pairs chemotherapy gloves | Disposable gown | Goggles or face shield | Surgical N95 respirator | --- |
| Waste Disposal | 2 pairs chemotherapy gloves | Disposable gown | Goggles or face shield | As required by assessment | Shoe covers |
| Spill Cleanup | 2 pairs chemotherapy gloves | Disposable, impermeable gown | Goggles and face shield | Chemical cartridge-type respirator | "Bunny suit" coveralls for large spills |
Key PPE Specifications:
-
Gloves: Must be chemotherapy-tested (ASTM D6978 standard) and powder-free.[3] Two pairs should be worn, with the inner glove under the gown cuff and the outer glove over the cuff.[3]
-
Gowns: Should be disposable, lint-free, made of a low-permeability fabric, have a solid front, long sleeves with tight-fitting elastic or knit cuffs, and close in the back.[3][4]
-
Eye and Face Protection: Goggles are required to protect against splashes.[4] A face shield offers a fuller range of protection.[1] Standard safety glasses are not sufficient.[4]
-
Respiratory Protection: A surgical N95 respirator provides both respiratory and splash protection.[5] Surgical masks offer little to no protection from drug exposure.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize contamination and exposure.
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage or leakage.[6]
-
Don PPE: Before handling, all personnel must don the appropriate PPE as specified in the table above.
-
Transport: Transport containers should be moved directly to the designated pharmacy or laboratory area.[7]
-
Unpacking: Unpack containers in a designated area. Trained personnel should handle this process.[7]
-
Surface Decontamination: The exterior of the primary container should be wiped down before storage.[6]
-
Storage: Store this compound in a secure, clearly labeled area, accessible only to authorized personnel.[8]
-
Designated Area: All preparation of this compound must occur in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[5]
-
Surface Preparation: Cover the work surface with a disposable, plastic-backed absorbent pad.[7]
-
Aseptic Technique: Use proper aseptic techniques to minimize contamination of the product and the work area.
-
Labeling: All prepared solutions must be clearly labeled with the "Cytotoxic" hazard symbol.[6]
-
Container Decontamination: Decontaminate the exterior of all prepared items before they are removed from the BSC or CACI.[9]
Disposal Plan
Cytotoxic waste must be segregated from other waste streams to prevent contamination and ensure proper handling.[10]
| Waste Type | Container | Labeling | Disposal Method |
| Sharps (needles, vials) | Puncture-resistant, rigid container | "Cytotoxic Sharps", Purple Lid | High-temperature incineration |
| Contaminated PPE (gloves, gowns) | Thick (2-4mm) plastic bags | "Cytotoxic Waste", Purple | High-temperature incineration |
| Grossly Contaminated Items | Rigid, leak-proof containers | "Cytotoxic Waste", Purple | High-temperature incineration |
| Trace Contaminated Items | Labeled plastic bags | "Cytotoxic Waste", Purple | High-temperature incineration |
| Patient Excreta (up to 7 days post-administration) | Treat as hazardous waste | Biohazard symbol | As per institutional protocol |
Key Disposal Principles:
-
Segregation at Source: All cytotoxic waste should be placed in designated, color-coded (typically purple) containers at the point of generation.[8][11]
-
Labeling: All waste containers must be clearly labeled with the cytotoxic symbol.[10]
-
No Landfill: Cytotoxic waste should never be disposed of in a landfill or discharged into the sewer system.[7] The required method of disposal is high-temperature incineration.[12]
-
Secure Storage: Awaiting disposal, cytotoxic waste must be stored in a secure, designated area.[8]
Emergency Procedures
Immediate and correct response to emergencies is critical to mitigate harm.
| Emergency Situation | Immediate Action |
| Skin Exposure | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.[13][14] |
| Eye Exposure | 1. Immediately flush the eye with water or an eyewash solution for at least 15 minutes, holding the eyelid open. 2. Seek immediate medical attention.[13][14] |
| Inhalation | 1. Move to fresh air immediately. 2. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Seek immediate medical attention.[14] |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Don appropriate PPE from a spill kit. 3. Contain the spill with absorbent pads, working from the outside in. 4. Clean the area with a detergent solution followed by water. 5. Dispose of all contaminated materials as cytotoxic waste. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert others and restrict access to the area. 3. Contact the institutional emergency response team. 4. Do not attempt to clean up a large spill without specialized training and equipment.[13] |
Experimental Protocols
Detailed experimental protocols involving this compound should be developed and approved by the relevant institutional safety committees. These protocols must include:
-
A comprehensive risk assessment.
-
Step-by-step procedures for all handling, preparation, and administration tasks.
-
Specific decontamination procedures for all equipment and surfaces.
-
Emergency contact information.
Visualizations
Caption: Workflow for handling the cytotoxic agent this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. danielshealth.ca [danielshealth.ca]
- 11. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
